7-Iodo-1-tetralone
説明
Structure
3D Structure
特性
IUPAC Name |
7-iodo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNRPUMINDUKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)I)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435415 | |
| Record name | 7-Iodo-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145485-31-0 | |
| Record name | 7-Iodo-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 7-Iodo-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 7-Iodo-1-tetralone, alongside available experimental data and synthetic methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information.
Core Physicochemical Properties
This compound, with the CAS Number 145485-31-0, is a substituted aromatic ketone. Its core structure consists of a tetralone scaffold with an iodine atom at the 7-position. This substitution significantly influences its chemical reactivity and potential biological activity.
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉IO | [1][2] |
| Molecular Weight | 272.09 g/mol | |
| Melting Point | 99-103 °C | [3] |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A ¹H NMR spectrum for this compound is available and serves as a primary tool for its identification.
Synthesis and Experimental Protocols
The synthesis of 7-substituted-1-tetralones can generally be achieved through two primary strategies: direct electrophilic aromatic substitution on the pre-existing 1-tetralone core or via ring-closing reactions of appropriately substituted precursors.[4]
A logical synthetic approach for this compound would be the electrophilic iodination of 1-tetralone. This reaction would introduce the iodine atom at the desired 7-position of the aromatic ring. The workflow for such a synthesis can be conceptualized as follows:
References
Spectroscopic Profile of 7-Iodo-1-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Iodo-1-tetralone, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra in public databases, this document presents estimated data based on the analysis of structurally related compounds, including 1-tetralone and other 7-substituted derivatives. The information herein serves as a valuable reference for the characterization and quality control of this compound in a research and development setting.
Estimated Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are estimations derived from spectral data of analogous compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Estimated ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.0 | d | 1H | H-8 |
| ~7.6 - 7.4 | dd | 1H | H-6 |
| ~7.3 - 7.1 | d | 1H | H-5 |
| ~2.9 - 2.8 | t | 2H | H-4 |
| ~2.6 - 2.5 | t | 2H | H-2 |
| ~2.1 - 2.0 | m | 2H | H-3 |
Solvent: CDCl₃. The chemical shifts for the aromatic protons are influenced by the electron-withdrawing effect of the iodine atom. The aliphatic protons are expected to be in ranges similar to those of 1-tetralone.
Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O (C-1) |
| ~145 | Aromatic C (quaternary) |
| ~138 | Aromatic CH |
| ~135 | Aromatic C (quaternary) |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~95 | Aromatic C-I |
| ~39 | CH₂ (C-2) |
| ~30 | CH₂ (C-4) |
| ~23 | CH₂ (C-3) |
Solvent: CDCl₃. The carbonyl carbon (C-1) is expected to have a chemical shift around 197 ppm. The carbon attached to the iodine (C-7) will be significantly shifted upfield due to the heavy atom effect.
Infrared (IR) Spectroscopy
Table 3: Estimated IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong | C=O (Aryl ketone) stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~850 - 800 | Strong | C-H out-of-plane bend (substituted benzene) |
| ~600 - 500 | Medium | C-I stretch |
Sample preparation: KBr pellet or ATR. The most characteristic peak will be the strong carbonyl absorption around 1685 cm⁻¹.
Mass Spectrometry (MS)
Table 4: Estimated Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 272 | [M]⁺ | Molecular ion peak. Expected to be prominent. |
| 244 | [M-CO]⁺ | Loss of a carbonyl group. |
| 145 | [M-I]⁺ | Loss of the iodine atom. |
| 117 | [M-I-CO]⁺ | Subsequent loss of a carbonyl group after iodine loss. |
Ionization method: Electron Ionization (EI). The molecular formula of this compound is C₁₀H₉IO, with a molecular weight of approximately 272.08 g/mol .
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Place a small amount (1-2 mg) of finely ground this compound and about 100-200 mg of dry KBr powder in an agate mortar.[2]
-
Grind the two substances together until a fine, homogeneous powder is obtained.[3]
-
Transfer a small amount of the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[2]
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[4]
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Introduction :
-
For a solid sample like this compound, direct insertion probe (DIP) with electron ionization (EI) is a common method.
-
A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the high-vacuum source of the mass spectrometer.
-
-
Instrument Setup :
-
Set the ionization energy, typically 70 eV for EI, to induce fragmentation.
-
Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range (e.g., 50-350 amu).
-
-
Data Acquisition :
-
The sample is heated, causing it to vaporize and enter the ionization chamber where it is bombarded with electrons.
-
The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Figure 1. General workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to CAS Number 145485-31-0
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and supply of the compound associated with CAS number 145485-31-0.
Clarification of Compound Identity: The CAS number 145485-31-0 corresponds to the chemical compound 7-Iodo-3,4-dihydronaphthalen-1(2H)-one . It is important to note that this is a distinct chemical entity from other complex molecules that may have been searched for in conjunction with this CAS number. This guide will focus exclusively on the properties and data related to 7-Iodo-3,4-dihydronaphthalen-1(2H)-one.
Core Chemical Properties
7-Iodo-3,4-dihydronaphthalen-1(2H)-one is a halogenated derivative of tetralone. Tetralones are bicyclic aromatic ketones that serve as important intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products. The presence of an iodine atom on the aromatic ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions.
The key physicochemical properties of 7-Iodo-3,4-dihydronaphthalen-1(2H)-one are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 145485-31-0 | [1] |
| Molecular Formula | C₁₀H₉IO | [1] |
| Molecular Weight | 272.08 g/mol | [1] |
| IUPAC Name | 7-iodo-3,4-dihydronaphthalen-1(2H)-one | [2] |
| Synonyms | 7-Iodo-1-tetralone | [2] |
| Density | 1.757 g/cm³ (predicted) | [2] |
| Boiling Point | 333.35 °C at 760 mmHg (predicted) | [2] |
| Flash Point | 155.40 °C (predicted) | [2] |
| Solubility | Very slightly soluble in water (0.14 g/L at 25°C, predicted) | [2] |
| LogP | 2.81 (predicted) | [2] |
Suppliers
7-Iodo-3,4-dihydronaphthalen-1(2H)-one is available from a number of chemical suppliers, primarily for research and development purposes. The purity and available quantities may vary by supplier. A partial list of suppliers includes:
-
Sigma-Aldrich[1]
-
BLDpharm
-
Capot Chemical[1]
-
Fluorochem
-
Howei Pharm[3]
-
Laibo Chem
-
Shanghai Aocheng Biological Technology Co., Ltd.
-
Angene International Limited
-
Alfa Chemistry
Experimental Protocols
While specific experimental protocols for 7-Iodo-3,4-dihydronaphthalen-1(2H)-one are not extensively detailed in publicly available literature, its synthesis would follow established methods for the preparation of substituted tetralones. A general and representative synthetic approach for a related compound, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, is described in the literature and can be adapted.[4] This multi-step synthesis provides a logical workflow for the production of such compounds.
Representative Synthetic Workflow for a 7-Substituted Tetralone Derivative:
-
Friedel-Crafts Acylation: A substituted benzene derivative (in this case, an iodo-substituted anisole analogue) is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, and a suitable solvent like nitrobenzene. This reaction forms an intermediate keto acid.
-
Reduction of the Keto Group: The keto group of the intermediate is reduced. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Cyclization: The resulting acid is then cyclized to form the tetralone ring. This is typically achieved by treatment with a strong acid, such as polyphosphoric acid (PPA).
The following diagram illustrates this general synthetic workflow.
Caption: General three-step synthesis of a 7-substituted tetralone.
Biological Activity and Signaling Pathways
Based on available scientific literature, 7-Iodo-3,4-dihydronaphthalen-1(2H)-one is primarily utilized as a chemical intermediate in organic synthesis. There is no significant body of research detailing its specific biological activities or its direct involvement in any signaling pathways. The parent molecule, 3,4-dihydronaphthalen-1-one, is broadly categorized as a biochemical reagent for life science research, but this does not imply a specific biological function.[5]
Due to the lack of data on its biological interactions, a diagram of a signaling pathway involving this compound cannot be provided. Researchers interested in the biological effects of novel compounds synthesized from this intermediate would need to conduct their own in vitro and in vivo studies to determine any such activities.
Safety and Handling
Detailed safety data for 7-Iodo-3,4-dihydronaphthalen-1(2H)-one is not universally available, and a material safety data sheet (MSDS) should be consulted from the specific supplier. As a general precaution for a halogenated organic compound of this type, it should be handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be incompatible with strong oxidizing agents.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a formal risk assessment or supplier-provided safety information.
References
Stability and Storage of 7-Iodo-1-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Iodo-1-tetralone. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of related compounds, general knowledge of aryl iodide and ketone stability, and recommended practices for handling photosensitive and thermally labile molecules.
Core Stability Profile
This compound is a bicyclic aromatic hydrocarbon and a ketone derivative. Its stability is primarily influenced by the presence of the iodo-substituent on the aromatic ring and the ketone functional group. Aryl iodides are known to be susceptible to degradation through deiodination, a process that can be accelerated by exposure to light and heat. The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, making iodo-substituted aromatics more prone to degradation.
Key factors that can influence the stability of this compound include:
-
Light: Aromatic iodides can be light-sensitive, leading to the formation of radical species and subsequent degradation.[1]
-
Temperature: Elevated temperatures can promote thermal decomposition, potentially leading to deiodination.
-
Oxidizing Agents: Like other ketones, this compound may be incompatible with strong oxidizing agents.[2][3]
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier information and general chemical storage principles.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential decomposition reactions.[4] |
| Light | Protect from light | To prevent photodegradation, which is common for aryl iodides.[1][5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and degradation from atmospheric moisture. |
| Container | Tightly sealed, amber glass vial or opaque container | To protect from light and moisture.[5][6][7] |
| Incompatibilities | Strong oxidizing agents | To avoid vigorous reactions and degradation of the compound.[2][3] |
Potential Degradation Pathway
A plausible degradation pathway for this compound involves the homolytic cleavage of the carbon-iodine bond upon exposure to light or heat, leading to the formation of a tetralone radical and an iodine radical. The tetralone radical can then abstract a hydrogen atom from the solvent or another molecule to form 1-tetralone.
References
- 1. reddit.com [reddit.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 6-Iodo-1-tetralone | CAS#:340825-13-0 | Chemsrc [chemsrc.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. camlab.co.uk [camlab.co.uk]
7-Iodo-1-Tetralone: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Iodo-1-tetralone has emerged as a pivotal building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its strategic importance stems from the presence of two orthogonal reactive sites: a ketone for classical carbonyl chemistry and a C-I bond that is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions. This unique combination allows for sequential and site-selective functionalization, providing a powerful platform for the synthesis of diverse scaffolds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, featuring detailed experimental protocols for its key transformations, tabulated quantitative data for easy comparison, and illustrative diagrams of reaction pathways.
Introduction: The Significance of the 1-Tetralone Scaffold
The 1-tetralone core is a privileged structure found in a multitude of natural products and biologically active compounds.[1][2] Its rigid, bicyclic framework serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[1][3][4] The ability to introduce diverse substituents onto the tetralone ring system is crucial for modulating the pharmacological properties of these molecules.[3] this compound, in particular, offers a distinct advantage due to the reactivity of the carbon-iodine bond, which facilitates the introduction of a wide variety of functional groups at the 7-position.
Synthesis of 7-Substituted-1-Tetralone Derivatives
The synthesis of 7-substituted-1-tetralones can be achieved through two primary strategies: direct substitution on a pre-existing 1-tetralone core or ring-closing reactions of substituted precursors.[3] The choice of route is often dictated by the desired substituent and the availability of starting materials.[3]
Synthesis of this compound
While direct iodination of 1-tetralone can be challenging, a common and effective route to this compound involves a Sandmeyer-type reaction starting from the more readily accessible 7-amino-1-tetralone.
Caption: Synthetic pathway to this compound from 1-tetralone.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is significantly weaker than other carbon-halogen bonds, making it the most reactive substrate in palladium-catalyzed cross-coupling reactions.[5] This high reactivity allows for milder reaction conditions and broader substrate scope in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of 7-aryl-1-tetralones, which are precursors to a variety of biologically active molecules.[6]
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Table 1: Suzuki-Miyaura Coupling of 7-Halo-1-Tetralones with Phenylboronic Acid
| 7-Halo-1-tetralone | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 7-Bromo-1-tetralone | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
| 7-Chloro-1-tetralone | Pd₂(dba)₃ | tBuXPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | ~60 |
Note: Yields are illustrative and can vary based on specific reaction conditions.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to 7-amino-1-tetralone derivatives.[7][8] These compounds are valuable intermediates in drug discovery, as the introduction of an amino group can significantly impact a molecule's pharmacological properties.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
potential applications of 7-Iodo-1-tetralone in medicinal chemistry
An In-depth Technical Guide to the Potential Applications of 7-Iodo-1-Tetralone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile bicyclic ketone that serves as a pivotal building block in medicinal chemistry. Its structure, featuring a reactive iodine atom on the aromatic ring and a ketone on the alicyclic ring, provides two distinct points for functionalization. The high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions makes this compound an exceptionally valuable precursor for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, key reactions, and its applications in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, supported by experimental protocols and quantitative data.
Synthesis of this compound and Key Intermediates
The synthesis of 7-substituted-1-tetralone derivatives can be achieved through two primary strategies: direct electrophilic substitution on the 1-tetralone core or through ring-closing reactions of appropriately substituted precursors. For the introduction of an iodo group at the 7-position, a common route involves the diazotization of 7-amino-1-tetralone followed by a Sandmeyer-type reaction with an iodide salt. 7-Amino-1-tetralone itself is typically prepared by the reduction of 7-nitro-1-tetralone.
Experimental Protocols
Protocol 1: Synthesis of 7-Nitro-1-tetralone
This protocol describes the nitration of 1-tetralone to yield 7-nitro-1-tetralone.
-
Materials: 1-Tetralone, Concentrated Sulfuric Acid (H₂SO₄), Potassium Nitrate (KNO₃)
-
Procedure:
-
Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.
-
Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring for 1 hour at 15 °C.
-
Quench the reaction by pouring the mixture into crushed ice.
-
Collect the resulting precipitate by filtration and wash thoroughly with distilled water to yield 7-nitro-1-tetralone.
-
Protocol 2: Synthesis of 7-Amino-1-tetralone
This protocol details the reduction of 7-nitro-1-tetralone to 7-amino-1-tetralone via catalytic hydrogenation.
-
Materials: 7-Nitro-1-tetralone, Platinum Oxide (PtO₂), Hydrogen (H₂), Ferric Chloride (FeCl₃) solution, Ethyl Acetate
-
Procedure:
-
In a hydrogenation bottle, prepare a mixture of 1.6 g of platinum oxide in ethyl acetate.
-
Add a solution of 7-nitro-1-tetralone and a catalytic amount of aqueous ferric chloride.
-
Pressurize the vessel with hydrogen gas (e.g., 3.5 bar).
-
Shake the mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
After the reaction is complete, filter the catalyst through a pad of diatomaceous earth, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 7-amino-1-tetralone.
-
Protocol 3: Synthesis of this compound (General Procedure)
This protocol outlines a general procedure for the synthesis of this compound from 7-amino-1-tetralone via a Sandmeyer-type reaction.
-
Materials: 7-Amino-1-tetralone, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Potassium Iodide (KI)
-
Procedure:
-
Dissolve 7-amino-1-tetralone in a cooled aqueous solution of hydrochloric acid (e.g., 0-5 °C).
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at the 7-position, providing access to a vast chemical space for drug discovery.
Caption: General synthetic workflow for 7-aryl and 7-amino-1-tetralone derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be readily coupled with various aryl and heteroaryl boronic acids or esters to yield 7-aryl-1-tetralone derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane/Water)
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), Pd(dppf)Cl₂ (e.g., 0.05 equiv), and cesium carbonate (e.g., 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (e.g., Dioxane/Water 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 7-aryl-1-tetralone.
-
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 7-Bromo-1-tetralone *
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 7-Phenyl-1-tetralone | 85-95 |
| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1-tetralone | 80-90 |
| 3-Pyridinylboronic acid | 7-(3-Pyridinyl)-1-tetralone | 75-85 |
Note: Data is for the analogous 7-bromo-1-tetralone and serves as a representative expectation. Yields with this compound are expected to be similar or higher due to the greater reactivity of the C-I bond.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to synthesize 7-amino-1-tetralone derivatives.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 5: General Procedure for Buchwald-Hartwig Amination of this compound
-
Materials: this compound, Amine (primary or secondary), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Anhydrous solvent (e.g., Toluene)
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), Pd(OAc)₂ (e.g., 0.02 equiv), and XPhos (e.g., 0.04 equiv).
-
Add anhydrous toluene to the tube.
-
Add sodium tert-butoxide (e.g., 1.4 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 7-amino-1-tetralone derivative.
-
Table 2: Representative Yields for Buchwald-Hartwig Amination of 7-Bromo-1-tetralone *
| Amine | Product | Yield (%) |
| Aniline | 7-(Phenylamino)-3,4-dihydronaphthalen-1(2H)-one | ~85-95 |
| Morpholine | 7-Morpholino-3,4-dihydronaphthalen-1(2H)-one | ~80-90 |
Note: Data is for the analogous 7-bromo-1-tetralone and serves as a representative expectation. Yields with this compound are expected to be similar or higher.
Applications in Medicinal Chemistry
Kinase Inhibitors
The 1-tetralone scaffold is present in numerous compounds with anticancer activity. Derivatives of this compound can be synthesized to target various protein kinases that are dysregulated in cancer, such as those in the PI3K/Akt/mTOR and MAPK signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Table 3: In Vitro Inhibitory Activity of Representative PI3K/mTOR Inhibitors
| Compound | Target(s) | IC₅₀ / Kᵢ (nM) |
| PF-04979064 | PI3Kα | 0.130 (Kᵢ) |
| mTOR | 0.170 (Kᵢ) | |
| HA-1e | mTOR | 56 (IC₅₀) |
| HA-2l | mTOR | 66 (IC₅₀) |
Note: These are examples of potent kinase inhibitors, some with different core structures, to illustrate the potency that can be achieved in this target class.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling pathway and potential points of inhibition.
G-Protein Coupled Receptor (GPCR) Ligands
Derivatives of 7-amino-1-tetralone, known as aminotetralins, are well-established ligands for various GPCRs, particularly serotonin (5-HT) and dopamine receptors. These receptors are implicated in a wide range of neurological and psychiatric disorders, making them important drug targets.
GPCR Signaling Cascade
GPCRs are transmembrane proteins that, upon ligand binding, activate intracellular G-proteins, leading to a cascade of downstream signaling events.
Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.
Table 4: Binding Affinities of Representative Aminotetralin Derivatives at Serotonin Receptors
| Compound | Receptor | Binding Affinity (Kᵢ, nM) |
| 8-OH-DPAT (a well-known 2-aminotetralin) | 5-HT₁ₐ | 1.2 |
| 8-Hydroxy-2-(N-(3-phenylpropyl)amino)tetralin | 5-HT₁ₐ | 1.9 |
Note: This data illustrates the potential for aminotetralin scaffolds, accessible from 7-amino-1-tetralone, to exhibit high affinity for GPCRs.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a straightforward and efficient means to access a wide array of 7-substituted-1-tetralone derivatives. These derivatives have demonstrated significant potential as modulators of key biological targets, including protein kinases and G-protein coupled receptors, which are implicated in a multitude of diseases. The synthetic accessibility and the demonstrated biological activities of its derivatives underscore the importance of this compound as a privileged scaffold in modern drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate further exploration and utilization of this promising chemical entity in the pursuit of novel therapeutics.
The Biological Versatility of 7-Iodo-1-Tetralone and its Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a diverse array of biologically active compounds.[1] The introduction of a halogen, specifically iodine, at the 7-position, can significantly influence the pharmacological profile of these molecules, making 7-iodo-1-tetralone and its derivatives attractive candidates for drug discovery programs. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of this class of compounds, with a focus on their potential in oncology, neurodegenerative diseases, and infectious diseases. Detailed experimental protocols and visual representations of key pathways are provided to support further research and development in this area.
Introduction
1-Tetralone derivatives are integral to the synthesis of numerous pharmaceuticals and natural products. Their rigid, bicyclic structure provides a versatile template for the development of novel therapeutic agents. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of their biological activity. Halogenation, in particular the introduction of an iodine atom, is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses specifically on the biological landscape of this compound and its related derivatives.
Synthetic Strategies
The synthesis of this compound can be approached through several established organic chemistry methodologies. A common strategy involves a multi-step synthesis starting from commercially available precursors. One plausible route is the intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutyric acid.
A general synthetic workflow is depicted below:
Figure 1: General synthetic scheme for this compound.
Biological Activities
Derivatives of this compound have shown promise in several therapeutic areas. The primary activities reported in the literature are detailed below.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, and their inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease and depression.[2] Several 1-tetralone derivatives have been identified as potent MAO inhibitors.[1][3] Notably, a derivative featuring an iodobenzyloxy substituent at the 6-position of the tetralone core, structurally related to a 7-substituted derivative, has demonstrated highly potent and selective inhibition of MAO-B.[4]
| Compound | Target | IC50 (nM) | Selectivity (MAO-B vs MAO-A) | Reference |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 4.5 | 287-fold | [4] |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 1291.5 | - | [4] |
Table 1: MAO inhibitory activity of an iodo-substituted 1-tetralone derivative.
Anticancer and Cytotoxic Activity
The 1-tetralone scaffold is present in a number of compounds with demonstrated antiproliferative activity against various cancer cell lines.[1] While specific data for this compound derivatives is limited in the public domain, related tetralone derivatives have shown significant cytotoxic effects. For instance, certain chalcone derivatives of dihydronaphthalenone have exhibited potent cytotoxicity against human cancer cell lines such as K562, HT-29, and MCF-7, with IC50 values in the low micromolar range.[5]
| Compound Derivative | Cell Line | IC50 (µM) |
| Dihydronaphthalenone P1 | K562 | 7.1 ± 0.5 |
| Dihydronaphthalenone P3 | K562 | 11.2 ± 1.1 |
| Dihydronaphthalenone P9 | K562 | 9.2 ± 0.2 |
| Dihydronaphthalenone P1 | HT-29 | 14.3 ± 1.3 |
| Dihydronaphthalenone P3 | HT-29 | 18.9 ± 1.9 |
| Dihydronaphthalenone P9 | HT-29 | 16.5 ± 0.8 |
| Dihydronaphthalenone P1 | MCF-7 | 21.7 ± 2.4 |
| Dihydronaphthalenone P3 | MCF-7 | 28.9 ± 3.1 |
| Dihydronaphthalenone P9 | MCF-7 | 24.1 ± 1.5 |
Table 2: Cytotoxicity of selected dihydronaphthalenone chalconoid derivatives.[5]
Antimicrobial Activity
Tetralone derivatives have also been investigated for their antimicrobial properties.[6][7] Studies have shown that certain aminoguanidine-tetralone derivatives exhibit significant antibacterial activity against a range of pathogens, including clinically relevant strains. While data for this compound is not specifically available, the broader class of tetralones shows promise. For example, some derivatives have demonstrated potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[8]
| Compound Derivative | Bacterial Strain | MIC (µg/mL) |
| Aminoguanidine-tetralone 2D | S. aureus ATCC 29213 | 0.5 |
| Aminoguanidine-tetralone 2D | MRSA-2 | 1 |
Table 3: Antibacterial activity of a selected aminoguanidine-tetralone derivative.[8]
Potential Mechanisms of Action and Signaling Pathways
The diverse biological activities of tetralone derivatives suggest multiple mechanisms of action. For MAO inhibition, these compounds likely interact with the active site of the enzyme. In the context of anticancer and anti-inflammatory effects, modulation of key signaling pathways is a probable mechanism.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some tetralone derivatives have been shown to modulate inflammatory responses, and it is plausible that they may exert their effects through the NF-κB signaling cascade.
Figure 2: The NF-κB signaling pathway and a potential point of inhibition.
Detailed Experimental Protocols
For researchers interested in exploring the biological activities of this compound derivatives, the following are detailed protocols for key assays.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is adapted for a 96-well plate format to determine the inhibitory potential of test compounds against MAO-A and MAO-B.
-
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product, which is quantified. A decrease in fluorescence indicates inhibition of MAO activity.[2]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO Substrate (e.g., p-Tyramine for both isoforms, or selective substrates)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Test compounds and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer.
-
In a 96-well plate, add the diluted test compounds or controls.
-
Add the MAO enzyme (either MAO-A or MAO-B) to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Prepare a reaction mixture containing the MAO substrate, fluorogenic probe, and HRP in MAO Assay Buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the fluorescence intensity in kinetic mode at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Figure 3: Workflow for the fluorometric MAO inhibition assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
-
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the this compound derivative. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3][9][10]
-
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the agent that prevents visible growth.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well sterile microtiter plates
-
Test compound and control antibiotic
-
0.5 McFarland turbidity standard
-
-
Procedure:
-
Prepare a stock solution of the this compound derivative and perform two-fold serial dilutions in the broth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in broth to match the turbidity of a 0.5 McFarland standard. Further dilute the inoculum to the desired final concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The existing data, particularly in the area of MAO inhibition, highlights their potential for the development of novel treatments for neurodegenerative diseases. Further exploration of their anticancer and antimicrobial activities is warranted. The synthetic accessibility of the 1-tetralone scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these endeavors and accelerate the translation of these promising molecules from the laboratory to the clinic.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. ijrpc.com [ijrpc.com]
- 8. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Iodo-1-tetralone: A Comprehensive Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-1-tetralone is a versatile bicyclic aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive iodine atom on the aromatic ring and a ketone functional group, makes it a valuable building block in medicinal chemistry and materials science. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, rendering this compound a highly sought-after precursor for novel therapeutics and functional materials. This technical guide provides an in-depth review of the synthesis and diverse applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Synthesis of this compound
The synthesis of this compound can be primarily achieved through two strategic approaches: the direct electrophilic iodination of 1-tetralone and a multi-step sequence involving the Sandmeyer reaction of 7-amino-1-tetralone.
Direct Electrophilic Iodination
Direct iodination of the 1-tetralone aromatic ring at the 7-position is an atom-economical approach. This reaction requires an electrophilic iodine source, often generated in situ from molecular iodine and a suitable oxidizing agent. The regioselectivity is directed by the activating effect of the alkyl portion of the fused ring and the deactivating, meta-directing effect of the carbonyl group.
Experimental Protocol: Direct Iodination of 1-Tetralone
-
Materials:
-
1-Tetralone
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (concentrated)
-
Acetic acid
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-tetralone in glacial acetic acid.
-
Add iodine (I₂) and periodic acid (H₅IO₆) to the solution.
-
Carefully add concentrated sulfuric acid dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture at 60-70°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Synthesis via Sandmeyer Reaction
An alternative and highly effective route to this compound begins with the nitration of 1-tetralone, followed by reduction of the nitro group to an amine, and finally, conversion of the amino group to an iodide via the Sandmeyer reaction. This multi-step process offers excellent regioselectivity.
Workflow for Sandmeyer Synthesis of this compound
Caption: Multi-step synthesis of this compound via the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction of 7-Amino-1-tetralone
-
Materials:
-
7-Amino-1-tetralone
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (concentrated)
-
Potassium iodide (KI)
-
Sodium hydroxide solution (aqueous)
-
Sodium thiosulfate solution (aqueous)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Diazotization:
-
Suspend 7-amino-1-tetralone in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently at 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium thiosulfate solution to remove any remaining iodine.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with a dilute sodium hydroxide solution, then with water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
-
Summary of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Conditions | Yield (%) |
| Direct Iodination | 1-Tetralone | I₂, H₅IO₆, H₂SO₄ | Acetic acid, 60-70°C | 60-75 |
| Sandmeyer Reaction | 7-Amino-1-tetralone | NaNO₂, HCl, KI | 0-5°C then 50-60°C | 70-85 |
Uses of this compound
The reactivity of the carbon-iodine bond makes this compound a superior substrate for palladium-catalyzed cross-coupling reactions compared to its bromo or chloro counterparts. This property is extensively exploited in both medicinal chemistry and materials science.
Medicinal Chemistry Applications
This compound is a key building block for the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas.[1]
-
Monoamine Oxidase (MAO) Inhibitors: C7-substituted α-tetralone derivatives have been identified as potent inhibitors of MAO-A and MAO-B.[2] These enzymes are significant targets in the treatment of neurodegenerative disorders like Parkinson's disease and depression. The 7-position allows for the introduction of various arylalkyloxy side chains via coupling reactions, which can modulate the potency and selectivity of the inhibitors.[2]
-
Anticancer Agents: The tetralone scaffold is present in numerous compounds with antiproliferative activity. This compound serves as a precursor for creating novel derivatives with potential applications in oncology by enabling the attachment of various heterocyclic or aromatic moieties that can interact with biological targets.
-
Alzheimer's Disease Therapeutics: Tetralone derivatives have been investigated as multifunctional agents for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and inhibiting amyloid-β aggregation. The 7-position provides a strategic point for modification to enhance these activities.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond at the 7-position.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (4 mL) and water (0.4 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-aryl-1-tetralone derivative.
-
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Key components for the Suzuki-Miyaura coupling of this compound.
Summary of Biological Activities of C7-Substituted Tetralone Derivatives
| Derivative Class | Target | Biological Activity | IC₅₀ Range (µM) | Reference |
| C7-Arylalkyloxy-1-tetralones | MAO-B | Inhibition | 0.00089 - 0.047 | [2] |
| C7-Arylalkyloxy-1-tetralones | MAO-A | Inhibition | 0.010 - 0.741 | [2] |
| Thiazoline-tetralin hybrids | Urease | Inhibition | 1.73 - 27.3 | [3] |
| Thiazole-pyrazoline hybrids | Anticancer (various cell lines) | Cytotoxicity | 7.84 - 55.88 | [3] |
Materials Science Applications
The ability to introduce extended π-conjugated systems onto the tetralone core makes this compound a valuable monomer for the synthesis of functional organic materials.
-
Conjugated Polymers: Through palladium-catalyzed polymerization reactions like Suzuki or Sonogashira coupling, this compound can be copolymerized with various di-boronic acids or di-alkynes. The resulting polymers possess unique optoelectronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The tetralone ketone group offers a site for further functionalization to fine-tune the material's properties.
-
Fluorescent Probes: The tetralone scaffold can form the core of fluorescent dyes. By using cross-coupling reactions to attach electron-donating or electron-accepting groups at the 7-position, donor-acceptor type fluorophores can be constructed. The fluorescence of these molecules can be sensitive to the local environment (e.g., polarity, pH, presence of specific ions), making them suitable for chemical sensing applications.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its efficient preparation, either through direct iodination or a reliable multi-step Sandmeyer sequence, provides access to a key building block for advanced molecular construction. The enhanced reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions makes it a preferred substrate for the synthesis of complex pharmaceutical agents, particularly for neurodegenerative diseases and oncology, as well as for the development of novel organic materials with tailored optoelectronic properties. The detailed protocols and compiled data in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this compound in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Iodo-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, multi-step protocol for the synthesis of 7-Iodo-1-tetralone, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis involves a three-step reaction sequence starting from the commercially available 1-tetralone.
Synthetic Strategy
The synthesis of this compound is achieved through a robust three-step process:
-
Nitration: Electrophilic aromatic substitution on 1-tetralone to introduce a nitro group at the 7-position.
-
Reduction: Conversion of the nitro group of 7-nitro-1-tetralone to an amino group.
-
Sandmeyer-type Iodination: Diazotization of the resulting 7-amino-1-tetralone followed by displacement with iodide.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Starting Material | Product | Reagents and Conditions | Reaction Time | Yield (%) |
| 1 | 1-Tetralone | 7-Nitro-1-tetralone | Conc. H₂SO₄, KNO₃, 0-15 °C | 1 hour | 81[1] |
| 2 | 7-Nitro-1-tetralone | 7-Amino-1-tetralone | Platinum oxide, Ferric chloride, H₂ (3.5 bar), Ethyl acetate | 3 hours | ~100 (crude)[2] |
| 3 | 7-Amino-1-tetralone | This compound | 1. HCl, NaNO₂, 0-5 °C; 2. KI (aq) | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitro-1-tetralone via Nitration[1]
This protocol describes the nitration of 1-tetralone to yield 7-nitro-1-tetralone.
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
With continuous stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.
-
Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15 °C.[1]
-
After the addition is complete, continue stirring for 1 hour at 15 °C.[1]
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with distilled water until the washings are neutral.
-
Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain 7-nitro-1-tetralone as a light yellow solid.
Expected Yield: 81%[1]
Protocol 2: Synthesis of 7-Amino-1-tetralone via Catalytic Hydrogenation[2]
This protocol details the reduction of 7-nitro-1-tetralone to 7-amino-1-tetralone.
Materials:
-
7-Nitro-1-tetralone
-
Platinum oxide (PtO₂)
-
0.1M aqueous Ferric chloride (FeCl₃)
-
Ethyl acetate
-
Methanol
-
Diatomaceous earth
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation bottle, prepare a mixture of 15.8 g of 7-nitro-1-tetralone, 1.6 g of platinum oxide, 1 mL of 0.1M aqueous ferric chloride, and 400 mL of ethyl acetate.[2]
-
Hydrogenate the mixture at a pressure of 3.5 bar for 3 hours.
-
After the reaction is complete, filter the catalyst through a pad of diatomaceous earth, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude 7-amino-1-tetralone as a brown solid.
Expected Yield: ~100% (crude)[2]
Protocol 3: Synthesis of this compound via Sandmeyer-type Reaction
This protocol outlines the diazotization of 7-amino-1-tetralone and subsequent conversion to this compound. This is a general procedure for the Sandmeyer-type iodination of aromatic amines.[3][4]
Materials:
-
7-Amino-1-tetralone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Ice
-
Distilled water
Procedure:
-
Dissolve 7-amino-1-tetralone in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C. Stir for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt can be monitored using starch-iodide paper.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove excess iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: Heck Reaction Conditions for 7-Iodo-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This transformation is of significant importance in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures. 7-Iodo-1-tetralone is a valuable synthetic intermediate, and its functionalization via the Heck reaction provides access to a diverse range of substituted tetralone derivatives. The reactivity of this compound in palladium-catalyzed cross-coupling reactions is enhanced due to the weaker carbon-iodine bond, which facilitates the initial oxidative addition step.[2]
This document provides detailed application notes and generalized protocols for conducting the Heck reaction with this compound. The information is compiled from established principles of the Heck reaction on aryl iodides and is intended to serve as a comprehensive guide for laboratory practice.
Data Presentation: Summary of Typical Heck Reaction Conditions
The successful execution of a Heck reaction is dependent on the careful selection of several key parameters, including the palladium catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes common conditions employed for the Heck reaction of aryl iodides with various alkenes, which can be adapted for this compound.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective choice.[1] |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates. |
| Ligand | PPh₃, P(o-tol)₃, BINAP, phosphine-free systems | Phosphine ligands can facilitate the reaction.[2] |
| Ligand Loading | 1-2 equivalents relative to Palladium | The ratio of ligand to palladium can influence catalytic activity. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | An organic or inorganic base is required.[1] |
| Base Loading | 1.5-3 equivalents | Sufficient base is needed to neutralize the generated acid. |
| Solvent | DMF, NMP, DMAc, acetonitrile, toluene | Polar aprotic solvents are commonly used. |
| Temperature | 80-140 °C | The optimal temperature depends on the reactivity of the substrates. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with an acrylate and a styrene derivative. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.
-
Add triethylamine (2.0 equiv) followed by n-butyl acrylate (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-substituted-1-tetralone product.
Protocol 2: Heck Reaction of this compound with Styrene
This protocol outlines a general method for the palladium-catalyzed coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried reaction vessel, combine this compound (1.0 equiv), palladium(II) acetate (0.03 equiv), potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (1.0 equiv).
-
Place the vessel under an inert atmosphere.
-
Add anhydrous N-methyl-2-pyrrolidone (NMP) followed by styrene (1.5 equiv).
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 7-styryl-1-tetralone product.
Mandatory Visualizations
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: Decision-making flowchart for Heck reaction optimization.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 7-Iodo-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[1][2] The 1-tetralone scaffold is a prevalent structural motif in numerous biologically active compounds, and the ability to introduce a diverse range of amino groups at the 7-position via the Buchwald-Hartwig amination provides a valuable tool for generating novel chemical entities with potential therapeutic applications.[1]
These application notes provide detailed protocols and guidance for the Buchwald-Hartwig amination of 7-Iodo-1-tetralone with various amines. While aryl iodides are generally reactive substrates in cross-coupling reactions, they can present unique challenges in Buchwald-Hartwig amination due to the potential for the iodide formed during the reaction to inhibit the palladium catalyst.[3][4] Therefore, careful selection of ligands and reaction conditions is crucial for a successful transformation.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves three fundamental steps:
-
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a palladium(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) complex. A base then facilitates the deprotonation of the amine, forming an amido ligand.[1]
-
Reductive Elimination: The aryl and amido groups on the palladium center couple and reductively eliminate to form the desired 7-amino-1-tetralone derivative and regenerate the active palladium(0) catalyst.[5][6]
Key Reaction Parameters and Optimization
Successful Buchwald-Hartwig amination of this compound requires careful consideration of the following parameters:
Palladium Source: Various palladium sources can be utilized, with Pd(OAc)₂ and Pd₂(dba)₃ being the most common.[3] Pre-catalysts, which are more stable and easily activated, are also widely used to ensure the efficient formation of the active Pd(0) species.[3]
Ligands: The choice of phosphine ligand is critical for an efficient reaction, especially with potentially challenging substrates like aryl iodides. Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) and ferrocene-based ligands from the Hartwig group have shown remarkable activity.[2][6] For aryl iodides, bidentate ligands like BINAP and DPEPhos have also been employed successfully.[2]
Base: A variety of bases can be used, with the choice depending on the amine's pKa and the substrate's sensitivity. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[3] For base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ can be effective.[3][7]
Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices.[4] The solubility of the base in the chosen solvent can also impact the reaction rate.[3]
Temperature: Reaction temperatures typically range from room temperature to reflux, often between 80-110 °C.[1][8] Microwave irradiation can also be employed to shorten reaction times.[8]
Data Presentation
Table 1: Recommended Reagents and Conditions for Buchwald-Hartwig Amination of this compound
| Component | Examples | Typical Molar Ratio / Concentration | Notes |
| Aryl Iodide | This compound | 1.0 equiv | Ensure high purity. |
| Amine | Primary or Secondary Amines | 1.1 - 1.5 equiv | Can be aliphatic or aromatic. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | 1 - 5 mol% | Pre-catalysts can offer better reproducibility.[3] |
| Ligand | XPhos, SPhos, RuPhos, BINAP, DPEPhos | 1.2 - 2.0 x mol% of Pd | Ligand choice is crucial for aryl iodides.[2][3] |
| Base | NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | 1.2 - 2.0 equiv | Stronger bases for less reactive amines.[3] |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Must be anhydrous. |
| Temperature | 80 - 110 °C | Optimization may be required. | |
| Reaction Time | 4 - 24 h | Monitor by TLC or GC-MS. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a pre-catalyst; ensure anhydrous and anaerobic conditions; use freshly opened reagents.[1] |
| Insufficiently strong base | For less reactive amines, consider a stronger base like LHMDS.[1] | |
| Catalyst inhibition by iodide | Screen different ligands; consider using a ligand that is less susceptible to iodide inhibition.[3] | |
| Formation of side products (e.g., hydrodehalogenation) | Inappropriate ligand or reaction temperature | Screen different phosphine ligands; lowering the reaction temperature may reduce side reactions.[1] |
| Poor reproducibility | Inconsistent catalyst activation | Use a palladium pre-catalyst for more reliable generation of the active Pd(0) species.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other suitable ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.
-
Through the septum, add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaCl solution (2 x 10 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-amino-1-tetralone derivative.
Protocol 2: Synthesis of 7-Amino-1-tetralone using an Ammonia Surrogate
Directly using ammonia as a coupling partner can be challenging due to its high volatility and tendency to bind strongly to the palladium catalyst.[2] An ammonia surrogate, such as benzophenone imine, can be used, followed by hydrolysis to yield the primary amine.
Step 1: Buchwald-Hartwig Coupling with Benzophenone Imine
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and BINAP (0.06 mmol, 6 mol%).
-
Add cesium carbonate (1.5 mmol, 1.5 equiv).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (5 mL) followed by benzophenone imine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude intermediate imine can be used in the next step without further purification.
Step 2: Hydrolysis of the Imine
-
Dissolve the crude intermediate imine in THF (10 mL).
-
Add 2 M aqueous HCl (5 mL) and stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC. Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 7-amino-1-tetralone.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Iodo-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 7-iodo-1-tetralone, a versatile building block in medicinal chemistry and materials science. The described Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions enable the facile introduction of aryl, alkynyl, vinyl, and amino functionalities at the 7-position of the tetralone scaffold, opening avenues for the synthesis of diverse compound libraries for drug discovery and the development of novel functional materials.
Introduction
The 1-tetralone scaffold is a privileged structure found in numerous biologically active compounds. Functionalization of this core structure is a key strategy in the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[1] this compound is an ideal substrate for these transformations due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium catalyst, often leading to higher yields and faster reaction times compared to its bromo or chloro counterparts.
General Mechanistic Overview: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by a transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for the Heck reaction) step, and concludes with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[2]
References
Application Notes and Protocols for the Reaction of 7-Iodo-1-tetralone with Organoboron Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-substituted-1-tetralone scaffold is a privileged structure in medicinal chemistry and materials science. The functionalization at the 7-position is crucial for modulating the biological activity and physical properties of these compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of a wide array of 7-aryl, 7-heteroaryl, and 7-vinyl-1-tetralones. 7-Iodo-1-tetralone is an ideal substrate for these reactions due to the high reactivity of the carbon-iodine bond, which generally allows for milder reaction conditions and shorter reaction times compared to its bromo or chloro counterparts.[1]
This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the Suzuki-Miyaura coupling of this compound with various organoboron compounds.
Application Notes
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., boronic acid or boronic ester) and an organic halide or triflate in the presence of a base.[2][3] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Key Components and Considerations:
-
Organoboron Reagents: A wide variety of organoboron reagents can be used, including arylboronic acids, heteroarylboronic acids, and vinylboronic acids. Boronic acids are generally stable, commercially available, and tolerate a broad range of functional groups.[4] In some cases, boronic esters (e.g., pinacol esters) are used to improve stability and prevent side reactions like protodeboronation.[2]
-
Palladium Catalyst: The choice of palladium catalyst and ligand is critical for a successful reaction. Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[2] The ligand stabilizes the palladium center and influences its reactivity. For aryl iodides, simple phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.
-
Base: A base is required to activate the organoboron reagent for the transmetalation step.[3] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2] The choice of base can depend on the solvent and the specific substrates being used.
-
Solvent: The reaction is typically carried out in a variety of organic solvents, often with the addition of water.[2] Common solvent systems include toluene/water, dioxane/water, and DMF. The solvent system must be able to dissolve the reactants and facilitate the interaction of all components in the catalytic cycle.
Reactivity of this compound:
The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[1] This high reactivity of the C-I bond in this compound is due to its lower bond dissociation energy, which facilitates the initial oxidative addition step of the catalytic cycle. This often translates to:
-
Milder reaction conditions (lower temperatures).
-
Shorter reaction times.
-
Higher yields, especially with challenging coupling partners.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various organoboron compounds.
| Organoboron Reagent | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 12 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | ~92 |
| 4-Formylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | ~89 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 18 | ~85 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 80 | 8 | ~90 |
Note: The data presented is a compilation from various sources and representative examples. Actual yields may vary depending on the specific reaction conditions and purity of reagents.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 272.1 mg), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212.0 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.7 mg).
-
Solvent Addition and Degassing: Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-1-tetralone.
Mandatory Visualizations
References
The Synthetic Versatility of 7-Iodo-1-tetralone: A Gateway to Novel Substituted Tetralones for Drug Discovery and Materials Science
For Immediate Release
[City, State] – [Date] – 7-Iodo-1-tetralone has emerged as a pivotal building block in modern organic synthesis, offering a versatile platform for the creation of a diverse array of 7-substituted-1-tetralone derivatives. These derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their wide-ranging biological activities and potential for creating novel functional materials. This document provides detailed application notes and experimental protocols for the synthesis of various substituted tetralones, leveraging the reactivity of the 7-iodo group in key cross-coupling reactions.
Substituted tetralones are a class of compounds that have shown considerable promise in the development of new therapeutics.[1][2] They form the core structure of molecules with applications in treating neurological disorders like Parkinson's and Alzheimer's disease, as well as possessing anticancer, antibacterial, and antifungal properties.[1][3][4] The substituent at the 7-position of the tetralone scaffold plays a crucial role in modulating the pharmacological properties of these molecules, making the efficient synthesis of a variety of 7-substituted analogues a key objective in drug discovery programs.[5]
Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the 7-position of this compound is highly amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, including aryl, heteroaryl, alkynyl, and amino moieties. The most prominent of these methods are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Below are detailed protocols for these key transformations, providing researchers with a starting point for their synthetic explorations. While the following protocols are described for the analogous and commonly used 7-Bromo-1-tetralone, they are directly applicable and often more efficient with the more reactive this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-1-tetralones
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] This protocol describes a general procedure for the coupling of this compound with various arylboronic acids.
Reaction Scheme:
A representative diagram for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), 2.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane/Water mixture, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 75-85 |
Protocol 2: Sonogashira Coupling for the Synthesis of 7-Alkynyl-1-tetralones
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[8][9]
Reaction Scheme:
A representative diagram for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) cocatalyst (e.g., CuI, 4 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) cocatalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-65 °C) until completion, monitoring by TLC.
-
After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Sonogashira Coupling):
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 25 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | Toluene | 50 | 85-95 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (6) | Et₃N | DMF | 60 | 80-90 |
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-1-tetralones
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.[10][11][12]
Reaction Scheme:
A representative diagram for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the palladium pre-catalyst, and the phosphine ligand.
-
Add the base to the tube.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent followed by the amine via syringe.
-
Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Quantitative Data Summary (Buchwald-Hartwig Amination):
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 90-99 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| 3 | Benzophenone imine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 80-90 |
| Followed by acidic hydrolysis to yield the primary amine, 7-amino-1-tetralone. |
Signaling Pathways and Biological Applications
7-Substituted-1-tetralone derivatives have demonstrated potential as modulators of various signaling pathways implicated in disease. For instance, certain derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.[3] By inhibiting MAO, these compounds can increase the levels of neurotransmitters in the brain, which is a key mechanism for treating depression and Parkinson's disease.
Mechanism of action of 7-substituted tetralones as MAO inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo a variety of palladium-catalyzed cross-coupling reactions provides a straightforward and efficient means to access a wide range of 7-substituted-1-tetralones. The detailed protocols and data presented here serve as a foundational guide for researchers in drug discovery and materials science to explore the vast chemical space and potential applications of these promising compounds. The continued investigation into the synthesis and biological evaluation of novel tetralone derivatives is expected to lead to the development of new therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 3. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Functionalization of the 7-Position of 1-Tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the targeted functionalization of the 7-position of 1-tetralone. This scaffold is a key building block in medicinal chemistry, and modification at the 7-position is crucial for modulating the pharmacological properties of derived compounds, which have shown potential in oncology, neurodegenerative diseases, and metabolic disorders.[1] This document outlines detailed experimental protocols for key transformations, presents quantitative data for comparative analysis, and includes workflow diagrams for clarity.
Synthetic Strategies
The functionalization of the 7-position of 1-tetralone can be broadly achieved through two primary approaches:
-
Direct Electrophilic Aromatic Substitution: This strategy involves the direct introduction of a functional group onto the aromatic ring of the 1-tetralone core. The directing effects of the carbonyl group and the fused aliphatic ring favor substitution at the 7-position for certain electrophilic reactions.
-
Cross-Coupling Reactions from a Pre-functionalized Core: A more versatile approach involves the initial synthesis of a 7-halo-1-tetralone, typically 7-bromo-1-tetralone, which then serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents.
-
Intramolecular Friedel-Crafts Acylation: This method involves the cyclization of a suitably substituted γ-phenylbutyric acid precursor to form the 1-tetralone ring with the desired substituent already in place at the para-position, which corresponds to the 7-position of the resulting tetralone.[1]
Data Presentation
The following tables summarize quantitative data for various methods of synthesizing 7-substituted 1-tetralone derivatives, allowing for a direct comparison of different synthetic approaches.
Table 1: Synthesis of 7-Nitro-1-tetralone via Nitration
| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 1-Tetralone | Conc. H₂SO₄, KNO₃, 0-15 °C | 1 hour | 81 | [1] |
| 1-Tetralone | H₂SO₄/HNO₃, -15 °C to ambient | 45 minutes | 55 | [1][2] |
| 1-Tetralone | Fuming HNO₃, <8 °C | Not Specified | Exclusive product | [1][2] |
Table 2: Synthesis of 7-Bromo-1-tetralone
| Method | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Bromination | 1-Tetralone | N-bromosuccinimide (NBS) | - | [3] |
| Intramolecular Friedel-Crafts | 4-(4-bromophenyl)butanoic acid | Polyphosphoric acid, 90°C | High | [3][4] |
Note: Yields for the direct bromination of 1-tetralone can be variable due to the formation of isomers. The intramolecular Friedel-Crafts cyclization generally offers higher regioselectivity.
Table 3: Suzuki Coupling of 7-Bromo-1-tetralone
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 90 | Good | [4] |
| Various | XPhos Pd G3 | K₃PO₄ | Toluene/Water | 100-110 | Good | [5] |
Table 4: Buchwald-Hartwig Amination of 7-Bromo-1-tetralone
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Primary/Secondary Amines | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100-110 | Good | [6] |
| Benzophenone imine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Good | [6] |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitro-1-tetralone via Nitration
This protocol describes the nitration of 1-tetralone to produce 7-nitro-1-tetralone.[1][7]
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Water
-
Hydrochloric Acid (HCl), 30%
Procedure:
-
In a flask, cool 60 mL of concentrated sulfuric acid to 0 °C using an ice bath.
-
With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid, maintaining the temperature below 15 °C.[7]
-
Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15 °C.[7]
-
After the addition is complete, stir the reaction mixture for 1 hour at 15 °C.[1]
-
Pour the reaction mixture into a mixture of 600 mL of water and 100 mL of 30% hydrochloric acid, keeping the temperature between 0-25 °C.[1]
-
Stir for an additional hour, then collect the resulting precipitate by suction filtration.
-
Wash the solid with water and dry to obtain 7-nitro-1-tetralone.
Protocol 2: Synthesis of 7-Bromo-1-tetralone via Intramolecular Friedel-Crafts Acylation
This protocol details the synthesis of 7-bromo-1-tetralone from 4-(4-bromophenyl)butyric acid.[3]
Materials:
-
4-(4-bromophenyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Sodium Hydroxide (NaOH) solution, 6M
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a reaction flask, add polyphosphoric acid.
-
Add 4-(4-bromophenyl)butyric acid to the PPA.
-
Heat the mixture with stirring at 90 °C for 10 minutes.[3]
-
Cool the reaction mixture to 0 °C.
-
Slowly neutralize the acid by adding 6M NaOH solution.
-
Extract the product with methyl tert-butyl ether.
-
Dry the organic extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography to isolate 7-bromo-1-tetralone.[3]
Protocol 3: Suzuki Coupling of 7-Bromo-1-tetralone
This protocol provides a general procedure for the Suzuki coupling of 7-bromo-1-tetralone with an arylboronic acid.[4][5]
Materials:
-
7-Bromo-1-tetralone
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 7-bromo-1-tetralone (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane and water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination of 7-Bromo-1-tetralone
This protocol outlines a general method for the palladium-catalyzed amination of 7-bromo-1-tetralone.[6]
Materials:
-
7-Bromo-1-tetralone
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Ethyl acetate
-
Celite
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-bromo-1-tetralone (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[6]
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.
-
Through the septum, add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).[6]
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir for 16-24 hours and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
Application of 7-Iodo-1-Tetralone in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 7-iodo-1-tetralone as a versatile starting material in the synthesis of various bioactive molecules. The 7-substituted-1-tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including potential treatments for neurodegenerative diseases.[1]
This compound is a particularly valuable building block due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. This enhanced reactivity, when compared to the analogous bromo- or chloro-derivatives, often allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope, making it an ideal choice for the efficient construction of diverse molecular libraries.[2]
Key Applications in Bioactive Molecule Synthesis
Derivatives of 7-substituted-1-tetralone have shown significant promise as modulators of key biological targets implicated in a variety of diseases.
Monoamine Oxidase (MAO) Inhibitors for Neurodegenerative Diseases
Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1] C7-substituted α-tetralone derivatives have been identified as potent inhibitors of monoamine oxidase-B (MAO-B), making them promising candidates for further development.[1][2]
Cholinesterase Inhibitors for Alzheimer's Disease
The inhibition of cholinesterases is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. The 1-tetralone scaffold is a component of various compounds designed to inhibit these enzymes.[3] The functionalization of the 7-position of the tetralone ring through cross-coupling reactions allows for the exploration of structure-activity relationships to optimize potency and selectivity.
Synthetic Strategies and Key Reactions
The primary advantage of this compound lies in its facility to undergo palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds at the 7-position.
Suzuki-Miyaura Coupling for 7-Aryl-1-Tetralones
The Suzuki-Miyaura coupling enables the synthesis of 7-aryl-1-tetralones by reacting this compound with a variety of aryl or heteroaryl boronic acids or their esters. This reaction is highly versatile and tolerates a wide range of functional groups.
Sonogashira Coupling for 7-Alkynyl-1-Tetralones
The Sonogashira coupling provides a direct route to 7-alkynyl-1-tetralones through the reaction of this compound with terminal alkynes. This reaction is instrumental in creating rigid scaffolds and introducing linear structural motifs into the target molecules.
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura and Sonogashira coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates. Given the higher reactivity of the C-I bond, milder conditions (e.g., lower temperatures, reduced catalyst loading) may be effective compared to analogous reactions with 7-bromo-1-tetralone.[2]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (0.02 - 0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent followed by the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data of Bioactive Tetralone Derivatives
The following tables summarize the biological activity of representative 7-substituted-1-tetralone derivatives, highlighting their potential as therapeutic agents. While the syntheses in the cited literature may not have started from this compound, these compounds represent the types of bioactive molecules that can be accessed using this versatile starting material.
Table 1: Monoamine Oxidase (MAO) Inhibition by 7-Substituted-1-Tetralone Derivatives [2]
| Compound ID | R Group at 7-position | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1a | -OCH₂-Ph | 0.741 | 0.047 | 15.8 |
| 1b | -OCH₂-(3-I-Ph) | 0.123 | 0.0045 | 27.3 |
| 1c | -OCH₂-(3-CN-Ph) | 0.024 | 0.078 | 0.31 |
Table 2: Cholinesterase and Aβ Aggregation Inhibition by a Tetralone Derivative [3]
| Compound ID | Target | IC₅₀ (µM) or % Inhibition |
| 3f | Acetylcholinesterase (AChE) | 0.045 ± 0.02 |
| Monoamine Oxidase-B (MAO-B) | 0.88 ± 0.12 | |
| Aβ Aggregation Disassembly | 78.2 ± 4.8% |
Signaling Pathways
7-Substituted-1-tetralone derivatives can modulate various signaling pathways implicated in disease. For instance, as MAO-B inhibitors, they can increase the levels of dopamine in the brain, which is beneficial in Parkinson's disease.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions provides an efficient entry point to a wide array of 7-aryl and 7-alkynyl-1-tetralone derivatives. The demonstrated potent biological activities of these derivatives, particularly as inhibitors of monoamine oxidase and cholinesterase, underscore the importance of this scaffold in drug discovery for neurodegenerative diseases. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this compound and develop novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 7-Iodo-1-tetralone
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 7-Iodo-1-tetralone. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of this compound can often be attributed to several key factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Standard catalysts may not be optimal for this substrate. Bulky, electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle, especially with potentially challenging substrates.[1][2]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3] The strength and nature of the base can significantly impact the reaction's success.
-
Solvent System: The solvent must be appropriate to dissolve all reaction components, and it can influence the stability of intermediates and the overall reaction rate.[4]
-
Side Reactions: Common side reactions include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the this compound.[5][6]
-
Reaction Conditions: Temperature and reaction time are also critical parameters that may require optimization.[7]
Q2: I'm observing a significant amount of 1-tetralone (the dehalogenated starting material) in my reaction mixture. What causes this, and how can I minimize it?
A2: The formation of 1-tetralone is due to a dehalogenation side reaction. This can be minimized by:
-
Using Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald family (e.g., XPhos, SPhos) can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation reaction.[1][2]
-
Choosing a Milder Base: Strong bases can sometimes promote dehalogenation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like potassium phosphate (K₃PO₄) or alkoxides.[6]
-
Optimizing Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of dehalogenation relative to the Suzuki coupling.
Q3: Protodeboronation of my boronic acid seems to be a major issue. How can I prevent this?
A3: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[5] To mitigate this:
-
Use Anhydrous Conditions: Water is often the proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.[8]
-
Select a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) are often better choices.[8]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are more stable alternatives to boronic acids and can be used to slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[5][9]
Q4: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?
A4: While the optimal choice can be substrate-dependent, for aryl iodides, especially those that may be sterically hindered or electronically challenging, modern catalyst systems are recommended.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, are highly effective for coupling a wide range of substrates, including hindered ones.[1][2] They promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma donors and can form very stable and active palladium complexes, which are also excellent for challenging couplings.[10]
-
Pre-formed Catalysts: Using air-stable Pd(II) pre-catalysts that incorporate these bulky ligands (e.g., XPhos Pd G3) can improve reproducibility and activity.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Issue: Low to No Conversion of this compound
This is a common and challenging issue. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low to no conversion.
Data Presentation: Recommended Reaction Components
The following tables summarize recommended starting components for optimizing the Suzuki coupling of this compound.
Table 1: Recommended Catalysts and Ligands
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-2 | Excellent for sterically hindered and electron-rich aryl halides. |
| Pd(OAc)₂ | SPhos | 1-2 | Broadly applicable, good for challenging substrates. |
| XPhos Pd G3 | (pre-formed) | 1-2 | Air-stable pre-catalyst, improves reproducibility. |
| Pd(PPh₃)₄ | (none) | 2-5 | "Classical" catalyst, may be less effective for this substrate. |
Table 2: Recommended Bases
| Base | Strength | Typical Equivalents | Notes |
| K₃PO₄ | Strong | 2-3 | Often very effective, but can promote side reactions. |
| Cs₂CO₃ | Medium-Strong | 2-3 | Good general-purpose base, often provides a good balance. |
| K₂CO₃ | Medium | 2-3 | Milder option, can help reduce protodeboronation. |
| KF | Weak | 2-3 | Useful in anhydrous conditions to minimize protodeboronation. |
Table 3: Recommended Solvents
| Solvent | Polarity | Typical Co-solvent | Notes |
| Toluene | Non-polar | Water (e.g., 10:1) | High boiling point, good for many couplings. |
| Dioxane | Polar aprotic | Water (e.g., 4:1) | Good solvating properties for a wide range of reagents. |
| 2-MeTHF | Polar aprotic | None (anhydrous) | Greener solvent alternative, can be run anhydrously. |
| DMF | Polar aprotic | Water (e.g., 1:1) | Can be effective but may lead to side reactions at high temperatures.[7] |
Experimental Protocols
Below are two representative experimental protocols. These should be considered starting points and may require optimization.
Protocol 1: General Conditions using a Pd(II) Pre-catalyst
This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.
Reagents:
-
This compound (1.0 equiv)
-
Boronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (10:1 v/v, degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid, and potassium phosphate.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the degassed toluene.
-
Evacuate and backfill the main reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the catalyst/ligand mixture to the main vessel, followed by the remaining degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions using an Air-Stable Pre-formed Catalyst
This protocol utilizes a more robust catalyst system that can be effective when dehalogenation or low conversion is a significant issue.
Reagents:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1 v/v, degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid/ester, XPhos Pd G3, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress and perform work-up and purification as described in Protocol 1.
Visualizations
Suzuki Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationships in Component Selection
This diagram illustrates the interdependent nature of selecting the reaction components for a successful Suzuki coupling.
Caption: Interdependencies in selecting Suzuki coupling reaction components.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
7-Iodo-1-tetralone Chemistry: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Iodo-1-tetralone. The content is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthetic chemistry? A1: this compound is a valuable intermediate primarily used in palladium-catalyzed cross-coupling reactions.[1] Its high reactivity makes it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which is crucial for synthesizing complex molecules and potential pharmaceutical agents.[1][2][3] Key reactions include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1]
Q2: How does the reactivity of this compound compare to other 7-halo-1-tetralones (e.g., bromo, chloro)? A2: In palladium-catalyzed cross-coupling reactions, the reactivity of 7-halo-1-tetralones is largely governed by the strength of the carbon-halogen (C-X) bond.[1] The weaker carbon-iodine bond facilitates the initial oxidative addition step in the catalytic cycle, making this compound the most reactive substrate compared to its bromo-, chloro-, and fluoro- counterparts in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1]
Q3: What impurities might be present in commercially available this compound? A3: The purity of this compound can be influenced by its synthetic route. Common methods for preparing halo-tetralones may involve the diazotization-iodination of an amino-tetralone precursor or the cyclization of a substituted phenylpropanone. Therefore, potential impurities could include residual starting materials like 7-amino-1-tetralone or regioisomers formed during the synthesis. It is always recommended to verify the purity of the starting material by standard analytical techniques (e.g., NMR, LC-MS) before use.
Troubleshooting Guides
This section addresses common problems encountered during the two most frequent applications of this compound: Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between this compound and a primary or secondary amine.
Problem: Low or no conversion to the desired 7-amino-1-tetralone product.
| Possible Cause | Troubleshooting Suggestion | Citation |
| Inactive Catalyst | Ensure anhydrous and anaerobic conditions are strictly maintained. Use a freshly opened palladium source or consider a more robust palladium precatalyst. | [4] |
| Insufficiently Strong Base | The choice of base is critical. For less reactive or sterically hindered amines, a stronger base such as LiHMDS or K₃PO₄ may be required instead of NaOtBu. | [4][5] |
| Inappropriate Ligand | The phosphine ligand is crucial for the reaction's success. Screen different ligands; sterically hindered, electron-rich ligands often improve catalytic activity. | [4][6] |
| Low Reaction Temperature | While high temperatures can promote side reactions, insufficient heat may prevent the reaction from proceeding. Optimize the temperature for your specific substrate combination. | [4] |
Problem: Significant formation of 1-tetralone byproduct (hydrodehalogenation).
This side reaction occurs when the aryl halide is reduced, replacing the iodine atom with a hydrogen atom.
| Possible Cause | Troubleshooting Suggestion | Citation |
| β-Hydride Elimination | An unproductive side reaction can compete with reductive elimination, where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene (1-tetralone) and an imine.[7] This is more common with certain amine substrates. | [7] |
| Inappropriate Ligand Choice | The ligand can influence the relative rates of reductive elimination (desired) and β-hydride elimination (undesired). Experiment with different phosphine ligands, as some may disfavor the side reaction. | [4] |
| High Reaction Temperature | Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired C-N coupling. | [4] |
Suzuki-Miyaura Coupling
This reaction is used to form a C-C bond between this compound and an organoboron species (e.g., a boronic acid or ester).
Problem: Low yield of the desired 7-aryl-1-tetralone product.
| Possible Cause | Troubleshooting Suggestion | Citation |
| Protodeboronation of Boronic Acid | Boronic acids can be unstable, especially under basic conditions, leading to their decomposition before they can participate in the catalytic cycle.[8] Use freshly prepared or purified boronic acid, or consider using more stable boronate esters (e.g., MIDA or pinacol esters).[8] | [8] |
| Inactive Catalyst / Ligand | Ensure the palladium source and ligand are not degraded. The use of air-stable precatalysts can be beneficial. DBA complexes, for example, can decay and form inactive palladium black.[9] | [9] |
| Incorrect Base or Solvent | The base is required to activate the boronic acid for transmetalation.[10] Common bases include carbonates and phosphates. The solvent system (e.g., dioxane/water, toluene) can also significantly impact the reaction outcome.[8] | [8][10] |
Problem: Formation of homocoupling byproducts.
This can result in the formation of biphenyls (from the boronic acid coupling with itself) or a dimer of the tetralone.
| Possible Cause | Troubleshooting Suggestion | Citation |
| Reaction Conditions | Homocoupling can be favored under certain conditions, sometimes related to the catalyst system or the presence of oxygen. | |
| Boronic Acid Instability | Unstable boronic acids are more prone to homocoupling. Using boronate esters can mitigate this issue. | [8] |
| Catalyst System | The choice of palladium source and ligand can influence the prevalence of homocoupling. Screening different catalyst systems may be necessary. |
Data Presentation
Table 1: Illustrative Comparative Reactivity of 7-Halo-1-Tetralones in Palladium-Catalyzed Cross-Coupling Reactions
This table summarizes the expected reactivity trends based on the carbon-halogen bond strength.[1] Yields are hypothetical and for illustrative purposes only.
| Substrate | Halogen | C-X Bond Strength (kJ/mol) | Expected Relative Reactivity | Illustrative Yield (%) |
| This compound | I | ~228 | Highest | 95 |
| 7-Bromo-1-tetralone | Br | ~285 | High | 85 |
| 7-Chloro-1-tetralone | Cl | ~340 | Moderate | 60 |
| 7-Fluoro-1-tetralone | F | ~450 | Lowest | <5 |
Source: Adapted from principles described in BenchChem application notes.[1]
Experimental Protocols & Workflows
A general workflow for setting up cross-coupling reactions is essential for reproducibility.
Caption: General experimental workflow for cross-coupling reactions.[1]
Catalytic Cycles and Side Reactions
Understanding the catalytic cycles is key to troubleshooting.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[7][11]
Caption: Competing reductive elimination vs. β-hydride elimination.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[12][13]
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
Disclaimer: This is a representative protocol and may require optimization.
-
Preparation: To an oven-dried reaction tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the tube.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[4]
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-amino-1-tetralone derivative.[4][14]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
Disclaimer: This is a representative protocol and may require optimization.
-
Preparation: To an oven-dried reaction tube, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add a mixture of solvents (e.g., dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[1] Wash sequentially with water and saturated brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired 7-aryl-1-tetralone.[1][14]
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Purification of 7-Iodo-1-tetralone and its Derivatives
Welcome to the technical support center for the purification of 7-Iodo-1-tetralone and its reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the scale of your reaction and the nature of the impurities.
Q2: How can I monitor the progress of reactions involving this compound?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress.[1] A typical TLC setup would involve spotting the starting material, the reaction mixture, and a "cospot" (a mixture of both) to accurately track the consumption of the starting material and the formation of the product.[1] Visualization can be achieved using a UV lamp, as aromatic compounds like this compound and its derivatives are often UV-active. Staining with iodine vapor is another effective method for visualizing these compounds, which will typically appear as brown spots.
Q3: What are some common impurities I might encounter when synthesizing this compound?
A3: The synthesis of this compound typically involves the electrophilic iodination of 1-tetralone. Potential impurities include unreacted 1-tetralone, di-iodinated products, and other regioisomers. The formation of these byproducts is influenced by the reaction conditions, including the iodinating agent and the acid catalyst used.
Q4: Are there any stability concerns with this compound during purification?
A4: Organoiodine compounds can be sensitive to light and heat, which can sometimes lead to the liberation of free iodine, giving the compound a purplish or brownish tint. It is advisable to protect the compound from direct light and avoid excessive heating during purification and storage.
Troubleshooting Guides
Purification of this compound
Problem 1: Oily product after synthesis, making recrystallization difficult.
-
Possible Cause: Presence of residual solvent or low-melting impurities.
-
Solution:
-
Azeotropic Removal of Solvent: Dissolve the crude product in a suitable solvent like toluene and evaporate the solvent under reduced pressure. This can help remove traces of water or other volatile impurities.
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexanes or pentane. This can often induce crystallization or solidify the product by washing away more soluble impurities.
-
Column Chromatography: If recrystallization fails, column chromatography is the most reliable method to obtain a pure, solid product.
-
Problem 2: Difficulty in finding a suitable single solvent for recrystallization.
-
Possible Cause: The compound has intermediate solubility in many common solvents.
-
Solution:
-
Solvent System Screening: Test the solubility of your crude this compound in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol). An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Mixed Solvent Systems: If a single solvent is not effective, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat the solution until it becomes clear again and then allow it to cool slowly. Common solvent pairs include ethyl acetate/hexanes and dichloromethane/hexanes.
-
Problem 3: Product appears colored (pink, purple, or brown) after purification.
-
Possible Cause: Presence of trace amounts of elemental iodine (I₂) due to decomposition.
-
Solution:
-
Wash with Sodium Thiosulfate: During the aqueous workup of your reaction, wash the organic layer with a dilute solution of sodium thiosulfate (Na₂S₂O₃). This will react with and remove any free iodine.
-
Charcoal Treatment: If the color persists after initial purification, you can try dissolving the compound in a suitable solvent and treating it with a small amount of activated charcoal. The charcoal can adsorb colored impurities. Heat the solution briefly, then filter it hot through a pad of Celite® to remove the charcoal, and proceed with crystallization. Use charcoal sparingly as it can also adsorb your product, leading to lower yields.
-
Purification of Cross-Coupling and Amination Products
Problem 4: Difficulty in removing the palladium catalyst after a cross-coupling reaction (Suzuki, Heck, Sonogashira).
-
Possible Cause: The palladium catalyst and its byproducts can be persistent impurities.
-
Solution:
-
Filtration through Celite®: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite® or silica gel. This will remove a significant portion of the insoluble palladium species.[2]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of ammonium chloride can help to sequester and remove residual palladium salts.
-
Specialized Scavengers: For very persistent palladium contamination, commercially available palladium scavengers (resins or silica-based) can be used.
-
Column Chromatography: Careful column chromatography is often the most effective final step to separate the product from any remaining catalyst residues.
-
Problem 5: The product of a Buchwald-Hartwig amination is difficult to separate from the ligand and starting materials.
-
Possible Cause: Similar polarities of the product, unreacted starting material, and phosphine ligand byproducts.
-
Solution:
-
Optimize TLC Conditions: Before attempting column chromatography, spend time developing an optimal TLC solvent system that provides good separation between your product and the major impurities. A mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or diethyl ether) is a good starting point. Sometimes, adding a small amount of a third solvent with a different polarity can improve separation.
-
Acid-Base Extraction: If your aminated product has a basic nitrogen atom, you can use an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent, leaving non-basic impurities behind.
-
Column Chromatography with Gradient Elution: Use a gradient elution in your column chromatography. Start with a less polar solvent system to elute non-polar impurities first, and then gradually increase the polarity to elute your product.
-
Experimental Protocols & Data
Purification of this compound
Protocol 1: Recrystallization
-
Solvent Selection: A common and effective solvent system for the recrystallization of this compound is a mixture of ethyl acetate and hexanes.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
While the solution is still hot, slowly add hexanes until the solution becomes slightly turbid.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
-
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 20% ethyl acetate in hexanes).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed compound onto the top of the packed column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Purification Method | Typical Eluent/Solvent | Expected Purity |
| Recrystallization | Ethyl Acetate/Hexanes | >98% |
| Column Chromatography | 5-20% Ethyl Acetate in Hexanes | >99% |
Purification of a Suzuki Coupling Product
Protocol 3: Purification of 7-Phenyl-1-tetralone
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[2]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Column Chromatography:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%).
-
| Reaction | Purification Method | Typical Eluent System |
| Suzuki Coupling | Column Chromatography | 0-15% Ethyl Acetate in Hexanes |
Purification of a Buchwald-Hartwig Amination Product
Protocol 4: Purification of 7-(Morpholino)-1-tetralone
-
Workup:
-
Column Chromatography:
-
Purify the crude material by column chromatography on silica gel. An appropriate eluent system would be a gradient of ethyl acetate in hexanes, potentially starting from 10% and increasing to 50% or higher, depending on the polarity of the product.
-
| Reaction | Purification Method | Typical Eluent System |
| Buchwald-Hartwig Amination | Column Chromatography | 10-50% Ethyl Acetate in Hexanes (Gradient) |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
Caption: General purification workflow for products of cross-coupling and amination reactions.
References
Technical Support Center: Catalyst Selection for Heck Reactions Involving 7-Iodo-1-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Heck coupling reactions with 7-iodo-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a catalyst system for the Heck reaction of this compound with an acrylate or styrene?
A1: For the Heck reaction involving an aryl iodide like this compound, a standard and effective starting point is a palladium(II) precatalyst such as palladium acetate (Pd(OAc)₂) or bis(benzonitrile)palladium(II) chloride ((C₆H₅CN)₂PdCl₂), which is reduced in situ to the active Pd(0) species. This is often paired with a phosphine ligand. For electron-rich aryl iodides, moderately electron-rich and bulky monodentate phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or bulky biarylphosphine ligands can be effective. Alternatively, N-heterocyclic carbene (NHC) ligands have emerged as a robust class of ligands that can enhance catalyst stability and activity.[1][2][3]
Q2: What are the advantages of using N-heterocyclic carbene (NHC) ligands over traditional phosphine ligands?
A2: NHC ligands offer several advantages over traditional phosphine ligands in Heck reactions. They are generally more stable towards air and moisture, which can simplify reaction setup.[1] NHCs form strong sigma bonds with the palladium center, leading to more stable catalytic complexes that can exhibit higher activity and longevity, often resulting in excellent yields.[1][4] The steric and electronic properties of NHC ligands can be readily tuned to optimize catalytic performance.[2]
Q3: Can I perform the Heck reaction with this compound without a phosphine ligand?
A3: Yes, phosphine-free Heck reactions are possible, particularly with highly reactive aryl iodides.[5] In some cases, the reaction can proceed with just a palladium salt, a base, and a suitable solvent, especially at elevated temperatures.[6] The use of N-heterocyclic carbene (NHC) ligands is also a prominent phosphine-free approach.[4] Additionally, in the presence of an ionic liquid, a Heck reaction can proceed in the absence of a phosphorus ligand.[7]
Q4: What are common bases and solvents for the Heck reaction of this compound?
A4: Common bases for the Heck reaction include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N).[6][8] The choice of base can influence the reaction rate and outcome. The selection of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) being frequently used.[8][9]
Troubleshooting Guide
Problem 1: Low or no conversion of this compound.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species. Ensure reaction conditions, such as the presence of a suitable ligand or base, facilitate this reduction. Consider using a pre-formed Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). |
| Catalyst Decomposition | Formation of a black precipitate ("palladium black") indicates catalyst decomposition. This can be caused by high temperatures or the presence of oxygen. Lower the reaction temperature and ensure all reagents and the reaction atmosphere are rigorously deoxygenated.[10] |
| Poor Ligand Choice | The chosen phosphine ligand may not be optimal. Screen a variety of phosphine ligands with different steric and electronic properties. Consider switching to a more robust N-heterocyclic carbene (NHC) ligand.[1] |
| Ineffective Base | The base is crucial for regenerating the active catalyst.[11] If using an amine base like triethylamine, ensure it is of high purity. Consider switching to an inorganic base like potassium carbonate or cesium carbonate.[8] |
Problem 2: Formation of side products.
| Potential Cause | Recommended Solution |
| Olefin Isomerization | The palladium-hydride intermediate formed during the catalytic cycle can cause isomerization of the double bond in the product.[11] This can sometimes be suppressed by adding a halide salt, like lithium chloride (LiCl), or by using a less polar solvent. |
| Homocoupling of this compound | This side reaction can be more prevalent at higher temperatures. Try lowering the reaction temperature or adjusting the catalyst system. |
| Reductive Dehalogenation | The iodo group may be replaced by a hydrogen atom. This can be promoted by certain hydride sources in the reaction mixture. Ensure anhydrous conditions and pure reagents. |
Data Presentation
Table 1: Typical Catalyst Systems for the Heck Reaction of Aryl Iodides with Acrylates.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Good to Excellent |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120 | Good to Excellent |
| Pd(dba)₂ | NHC Ligand | K₂CO₃ | DMAc | 100-120 | Excellent[1] |
| (C₆H₅CN)₂PdCl₂ | None | K₂CO₃ | NMP | 100 | Moderate to Good[9] |
Table 2: Screening of Bases for a Model Heck Reaction.
| Base | Conversion (%) |
| K₂CO₃ | >99 |
| Cs₂CO₃ | 70 |
| Na₂CO₃ | 42 |
| NaOH | 43 |
| Et₃N | 16 |
| Conditions: Aryl bromide, n-butyl acrylate, Pd-NHC precatalyst, DMF, 100-110 °C, 20 h. Data adapted from a representative procedure.[8] |
Experimental Protocols
General Procedure for the Heck Reaction of this compound with n-Butyl Acrylate:
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
An inert gas source (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe, followed by n-butyl acrylate (1.5 equiv.).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Heck reaction.
References
- 1. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 2. Synthesis of surface-active N-heterocyclic carbene ligand and its Pd-catalyzed aqueous Mizoroki–Heck reaction [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 7-Iodo-1-tetralone Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the dehalogenation of 7-Iodo-1-tetralone during common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound reactions?
A1: Dehalogenation, specifically deiodination in this case, is a common side reaction where the iodine atom on the this compound molecule is replaced by a hydrogen atom, resulting in the formation of the undesired byproduct, 1-tetralone. This occurs in various reactions, particularly in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Q2: Why is this compound particularly susceptible to dehalogenation?
A2: The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F).[1] This low bond dissociation energy makes this compound highly reactive in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is desirable.[1] However, this high reactivity also makes it more prone to side reactions like dehalogenation, where the C-I bond is cleaved and the resulting aryl radical or organopalladium intermediate is quenched by a hydrogen source.
Q3: What are the primary causes of dehalogenation?
A3: The main factors contributing to dehalogenation are:
-
Presence of Hydride Sources: Trace amounts of water, alcohols, or even certain amine reagents can act as hydride donors.
-
Reaction Temperature: Higher temperatures can promote the rate of dehalogenation.[2]
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can facilitate dehalogenation pathways.[2]
-
Catalyst and Ligand System: The nature of the palladium catalyst and the phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.
Q4: How does the dehalogenation side reaction impact my research or drug development process?
A4: The formation of the 1-tetralone byproduct leads to:
-
Reduced Yield of the Desired Product: This increases the cost and time required for synthesis.
-
Complicated Purification: The byproduct often has similar polarity to the starting material or product, making separation by chromatography challenging and time-consuming.
-
Inaccurate Biological Screening: The presence of the dehalogenated impurity can interfere with biological assays and lead to misleading results in drug discovery pipelines.
Troubleshooting Guide: Minimizing Dehalogenation of this compound
This guide provides a systematic approach to troubleshoot and minimize the formation of 1-tetralone during your cross-coupling reactions.
Issue: Significant formation of 1-tetralone byproduct is observed.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting dehalogenation.
Step 1: Evaluate the Base
-
Problem: Strong bases, such as sodium tert-butoxide (NaOtBu), especially in combination with protic impurities, can promote dehalogenation.
-
Solution: Switch to weaker inorganic bases.
-
Recommendation: Use bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These are generally less nucleophilic and less prone to generating hydride species.[2]
-
Step 2: Assess Reaction Temperature and Time
-
Problem: High reaction temperatures and prolonged reaction times can increase the extent of dehalogenation.[2]
-
Solution: Optimize the temperature and reaction duration.
-
Recommendation: Lower the reaction temperature in increments of 10-20 °C and monitor the reaction progress closely by TLC or LC-MS. Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.
-
Step 3: Analyze the Catalyst and Ligand System
-
Problem: The choice of palladium source and phosphine ligand is critical. Some ligands may favor pathways leading to dehalogenation.
-
Solution: Screen different phosphine ligands.
-
Recommendation: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can often accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway. For Suzuki reactions, consider using pre-formed catalysts like XPhos Pd G3 which can be more efficient.
-
Step 4: Ensure Anhydrous and Anaerobic Conditions
-
Problem: The presence of water or other protic impurities can serve as a hydrogen source for the dehalogenation reaction. Oxygen can degrade the catalyst.
-
Solution: Use dry solvents and reagents under an inert atmosphere.
-
Recommendation: Use anhydrous, degassed solvents. Ensure all reagents are thoroughly dried before use. Set up the reaction under a strict inert atmosphere of argon or nitrogen.
-
Quantitative Data Summary
While specific quantitative data for the dehalogenation of this compound is sparse in the literature, the following table provides a general guide based on analogous reactions with aryl halides. The yields are illustrative and will vary depending on the specific coupling partners.
Table 1: Influence of Reaction Parameters on Dehalogenation
| Parameter | Condition | Expected Desired Product Yield | Expected Dehalogenation | Rationale |
| Base | Strong Organic (e.g., NaOtBu) | Moderate to High | Significant | Can promote β-hydride elimination and act as a hydride source. |
| Weak Inorganic (e.g., K₂CO₃, K₃PO₄) | Good to High | Minimized | Less basic and non-nucleophilic, reducing side reactions.[2] | |
| Temperature | High (e.g., > 100 °C) | May Decrease | Significant | Higher energy allows for the activation of the dehalogenation pathway.[2] |
| Moderate (e.g., 60-80 °C) | Optimal | Minimized | Favors the desired reaction pathway with a lower activation energy. | |
| Ligand | Simple (e.g., PPh₃) | Variable | Potential | May not sufficiently stabilize the palladium complex to prevent side reactions. |
| Bulky, Electron-Rich (e.g., XPhos) | High | Minimized | Promotes faster reductive elimination, outcompeting dehalogenation. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound, optimized to minimize dehalogenation. Note: These are starting points and may require further optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) OR XPhos Pd G3 (0.02 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst/ligand, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Sonogashira Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous, degassed THF or Toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent followed by the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature to 50 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, dilute with an organic solvent and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination catalytic cycle with dehalogenation pathway.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv) and tBuXPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Dioxane or Toluene
-
-
Procedure:
-
In a glovebox, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Outside the glovebox, add this compound.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine via syringe.
-
Seal the tube and heat the reaction to 90-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
-
References
Technical Support Center: Synthesis of 7-Iodo-1-tetralone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 7-Iodo-1-tetralone. It includes detailed experimental protocols, troubleshooting advice in a frequently asked questions (FAQ) format, and key quantitative data to ensure successful and repeatable experimental outcomes.
Experimental Workflow
The synthesis of this compound is a multi-step process that begins with the nitration of 1-tetralone, followed by the reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the iodine atom.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
Step 1: Nitration of 1-Tetralone
Q1: My nitration reaction resulted in a low yield of 7-nitro-1-tetralone. What are the possible reasons?
A1: Low yields in the nitration step are often due to several factors:
-
Reaction Temperature: The temperature must be carefully controlled, typically between 0-15°C.[1] Higher temperatures can lead to the formation of undesired side products and decomposition.
-
Rate of Addition of Nitrating Agent: The nitrating agent (e.g., a solution of potassium nitrate in sulfuric acid) should be added slowly and dropwise to maintain the optimal reaction temperature and prevent localized overheating.
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times can result in the formation of byproducts. A typical reaction time is around one hour after the addition of the nitrating agent is complete.[1]
-
Moisture: The presence of water can interfere with the nitrating mixture. Ensure all glassware is dry and use concentrated sulfuric acid.
Q2: I obtained a mixture of isomers (5-nitro-1-tetralone and 7-nitro-1-tetralone). How can I improve the regioselectivity for the 7-position?
A2: The formation of the 5-nitro isomer is a common side reaction. To favor the formation of the 7-nitro isomer:
-
Choice of Nitrating Agent: Using fuming nitric acid at a temperature below 8°C has been reported to yield 7-nitro-1-tetralone as the exclusive product.
-
Reaction Conditions: Precise temperature control is crucial. Running the reaction at the lower end of the recommended temperature range can enhance selectivity.
Step 2: Reduction of 7-Nitro-1-tetralone
Q3: The reduction of 7-nitro-1-tetralone to 7-amino-1-tetralone is incomplete. What can I do?
A3: Incomplete reduction can be addressed by:
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. If the catalyst has been stored for a long time, its activity may be diminished.
-
Hydrogen Pressure: For catalytic hydrogenation, maintaining adequate hydrogen pressure is essential for driving the reaction to completion.
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.
-
Solvent Choice: A mixture of ethyl acetate and ethanol is a commonly used solvent system for this reduction.
Q4: Are there alternative reduction methods to catalytic hydrogenation?
A4: Yes, other reducing agents can be used, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This method can be advantageous if specialized hydrogenation equipment is not available.
Step 3: Diazotization and Iodination (Sandmeyer Reaction)
Q5: The final Sandmeyer reaction to produce this compound has a low yield. What are the critical parameters to control?
A5: The Sandmeyer reaction is sensitive to several factors:
-
Diazotization Temperature: The formation of the diazonium salt from 7-amino-1-tetralone must be carried out at a low temperature, typically 0-5°C, to prevent the unstable diazonium salt from decomposing.[2][3]
-
Purity of 7-Amino-1-tetralone: Impurities in the starting amine can interfere with the diazotization process. Ensure the 7-amino-1-tetralone is pure before proceeding.
-
Addition of Potassium Iodide: The solution of potassium iodide should be added to the cold diazonium salt solution. Adding the diazonium salt to the iodide solution can sometimes lead to better results.
-
Decomposition of Diazonium Salt: Premature decomposition of the diazonium salt is a common cause of low yields. This can be minimized by maintaining the low temperature and using the diazonium salt solution immediately after its preparation.
Q6: I am observing the formation of a dark-colored, tar-like substance in my Sandmeyer reaction. What is causing this and how can I prevent it?
A6: The formation of tarry byproducts is often due to side reactions of the highly reactive diazonium salt. To mitigate this:
-
Temperature Control: Strict adherence to low temperatures (0-5°C) is paramount.
-
Avoidance of Light: Diazonium salts can be light-sensitive. Performing the reaction in a flask wrapped in aluminum foil can be beneficial.
-
Efficient Stirring: Good agitation ensures proper mixing and heat dissipation, reducing the likelihood of localized side reactions.
-
Side Products: A common side product is the corresponding phenol, formed from the reaction of the diazonium salt with water.[4] While often not tar-like itself, its subsequent reactions can contribute to the formation of polymeric materials.
Quantitative Data
| Parameter | Step 1: Nitration | Step 2: Reduction | Step 3: Diazotization & Iodination |
| Starting Material | 1-Tetralone | 7-Nitro-1-tetralone | 7-Amino-1-tetralone |
| Key Reagents | Conc. H₂SO₄, KNO₃ | H₂, 5% Pd/C | NaNO₂, HCl, KI |
| Temperature | 0-15°C[1] | Room Temperature | 0-5°C[2][3] |
| Typical Yield | ~81%[1] | High (often quantitative) | Variable, typically moderate |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitro-1-tetralone
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
With continuous stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.
-
Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15°C.
-
After the addition is complete, continue stirring for 1 hour at 15°C.
-
Quench the reaction by pouring the mixture into crushed ice.
-
Collect the resulting precipitate by filtration and wash it thoroughly with distilled water.
-
The crude product can be recrystallized from an ethanol/water mixture to yield pure 7-nitro-1-tetralone.
Protocol 2: Synthesis of 7-Amino-1-tetralone
-
In a hydrogenation vessel, dissolve 7-nitro-1-tetralone in a suitable solvent such as a 1:1 mixture of ethyl acetate and ethanol.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 7-amino-1-tetralone.
Protocol 3: Synthesis of this compound (Sandmeyer Reaction)
-
Dissolve 7-amino-1-tetralone in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for an additional 20-30 minutes at this temperature after the addition is complete.
-
In a separate flask, dissolve potassium iodide in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude this compound can be purified by column chromatography on silica gel.
Logical Troubleshooting Diagram
References
Technical Support Center: Improving Regioselectivity of Reactions with 7-Iodo-1-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Iodo-1-tetralone. The focus is on improving the regioselectivity of common cross-coupling reactions, a critical aspect in the synthesis of complex molecules and potential therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in reactions with this compound important?
A1: 7-Substituted-1-tetralones are versatile scaffolds in medicinal chemistry. The specific substituent at the 7-position dramatically influences the biological activity of the resulting molecule.[1] For instance, derivatives of this compound have shown potential in modulating signaling pathways implicated in cancer and neurodegenerative diseases.[1] Therefore, precise control over the position of new functional groups is essential for synthesizing compounds with desired therapeutic effects.
Q2: What is the fundamental principle for achieving regioselectivity in cross-coupling reactions with polyhalogenated substrates like a hypothetical 6-bromo-7-iodo-1-tetralone?
A2: The regioselectivity in palladium-catalyzed cross-coupling reactions is primarily governed by the difference in reactivity of the carbon-halogen bonds. The general order of reactivity is C-I > C-Br > C-Cl. This means that the carbon-iodine bond is more susceptible to oxidative addition to the palladium catalyst, which is the initial step in the catalytic cycle. By carefully controlling the reaction conditions, it is possible to selectively cleave the C-I bond while leaving other halogen-carbon bonds intact.
Q3: How does the choice of catalyst and ligand influence regioselectivity?
A3: The catalyst and ligand system plays a crucial role in controlling regioselectivity. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition at the more reactive C-I bond, thereby increasing selectivity. In some cases, specific ligands can even reverse the inherent reactivity of the substrate, allowing for coupling at a less reactive site. For Sonogashira couplings of diiodopurines, monodentate ligands favored reaction at one iodo-position, while bidentate or electron-rich monodentate ligands switched the selectivity to the other.[2][3]
Q4: Can the base and solvent system affect the regioselectivity of the reaction?
A4: Yes, the base and solvent are critical parameters. The base is not only required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) but can also influence the stability of the catalytic species and intermediates. The solvent affects the solubility of reactants and the catalyst, and can also play a role in the reaction mechanism. For instance, in some Heck reactions, the solvent can promote the formation of a cationic palladium species, which can alter the regioselectivity of the olefin insertion.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound, with a focus on improving regioselectivity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Poor quality of reagents (e.g., decomposed boronic acid). | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure thorough degassing of solvents and the reaction vessel. 3. Use fresh, high-purity reagents. |
| Poor regioselectivity (reaction at other positions) | 1. Reaction temperature is too high. 2. Inappropriate catalyst/ligand system. 3. Incorrect base or solvent. | 1. Lower the reaction temperature to favor the kinetically preferred reaction at the C-I bond. 2. Screen different palladium catalysts and phosphine ligands (e.g., bulky, electron-rich ligands). 3. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). |
| Formation of homocoupled product | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) pre-catalyst without efficient reduction to Pd(0). | 1. Ensure a strictly inert atmosphere (argon or nitrogen). 2. Consider using a Pd(0) catalyst source or optimizing the in-situ reduction of the Pd(II) pre-catalyst. |
| Dehalogenation of the starting material | 1. Presence of water or other protic sources. 2. Suboptimal ligand choice. | 1. Use anhydrous solvents and reagents. 2. Employ bulky, electron-rich ligands to favor the cross-coupling pathway over dehalogenation. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling of this compound
This protocol describes a general procedure for the regioselective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected effect of various parameters on the regioselectivity of cross-coupling reactions with a hypothetical dihalogenated tetralone (e.g., 6-bromo-7-iodo-1-tetralone) to favor reaction at the C7 position.
| Parameter | Condition | Expected Outcome on C7 Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄ | High | Promotes oxidative addition at the more reactive C-I bond. |
| Pd(dppf)Cl₂ | High | Dppf is a bulky, electron-rich ligand that can enhance selectivity. | |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Very High | Steric hindrance and electron-donating properties favor selective reaction at the less hindered and more reactive C-I bond. |
| Base | K₂CO₃ | Good | A common and effective base for Suzuki couplings. |
| Cs₂CO₃ | High | Often provides better results due to its higher solubility and basicity. | |
| Solvent | Toluene/H₂O | Good | A standard solvent system for Suzuki couplings. |
| Dioxane/H₂O | Good | Another commonly used solvent system. | |
| Temperature | Room Temperature to 80 °C | High | Lower temperatures favor the kinetically controlled product, which is the reaction at the C-I bond. |
| > 100 °C | Moderate to Low | Higher temperatures can lead to loss of selectivity by providing enough energy to activate the C-Br bond. |
Visualizations
Signaling Pathway
Derivatives of 7-substituted-1-tetralone have been identified as potential inhibitors of the PI3K/Akt/NF-κB signaling pathway, which is often dysregulated in cancer.[1]
Caption: PI3K/Akt/NF-κB signaling pathway and potential inhibition by 7-substituted-1-tetralone derivatives.
Experimental Workflow
A typical workflow for setting up a regioselective cross-coupling reaction.
Caption: A standard experimental workflow for a regioselective cross-coupling reaction.
Troubleshooting Logic
A logical workflow for troubleshooting a low-yield or non-selective cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
reaction condition screening for 7-Iodo-1-tetralone modifications
Welcome to the technical support center for the synthetic modification of 7-Iodo-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common cross-coupling and modification reactions involving this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for modifying the C-I bond of this compound?
A1: The C(sp²)-I bond in this compound is highly amenable to various palladium-catalyzed cross-coupling reactions due to the high reactivity of aryl iodides.[1] The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[2][3]
-
Heck Coupling: For creating C-C bonds with alkenes.[4]
-
Ullmann Coupling: A classical copper-catalyzed method for forming C-C (biaryl), C-N, or C-O bonds, though often requiring harsher conditions than palladium-catalyzed methods.[5][6]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the primary causes?
A2: Low yields in Suzuki couplings involving aryl iodides can stem from several factors:
-
Catalyst Inactivity: Ensure your palladium catalyst is fresh and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.[7]
-
Issues with Boronic Acid: Boronic acids can degrade over time or undergo protodeboronation during the reaction. Using a slight excess (1.2-1.5 equivalents) is common. For unstable boronic acids, consider using more robust boronate esters (e.g., MIDA or pinacol esters).[7][8]
-
Suboptimal Base or Solvent: The choice of base is critical for activating the boronic acid.[9] A base like K₃PO₄ or Cs₂CO₃ is often effective.[10] The solvent system (e.g., dioxane/water, toluene/water) must solubilize all components.[7][10]
-
Ligand Choice: While many ligands work for aryl iodides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the reaction and improve yields, especially with hindered coupling partners.[10]
Q3: I am observing significant homocoupling of my alkyne (Glaser coupling) in a Sonogashira reaction. How can I prevent this?
A3: Glaser-type homocoupling is a common side reaction in copper-co-catalyzed Sonogashira reactions and is caused by the presence of oxygen.[1][11] To minimize this:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and run the reaction under a strict inert atmosphere (argon or nitrogen).[11]
-
Use Fresh Copper(I) Source: Ensure your Cu(I) co-catalyst (typically CuI) has not been oxidized.
-
Consider Copper-Free Conditions: Copper-free Sonogashira protocols have been developed specifically to avoid this issue and are often preferred.[1][11][12]
Q4: My Buchwald-Hartwig amination is not proceeding. What should I check first?
A4: When a Buchwald-Hartwig amination fails, the catalyst system is the primary suspect.
-
Catalyst and Ligand: These reactions are highly dependent on the choice of palladium catalyst and, more importantly, the ligand. Bulky, electron-rich phosphine ligands are generally required.[13] The choice can depend on the specific amine being coupled.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used, but weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, sometimes requiring higher temperatures.[13]
-
Inert Atmosphere: Like other palladium-catalyzed reactions, these are sensitive to oxygen. Ensure all reagents are dry and the system is purged with an inert gas.[13]
-
Substrate Reactivity: While aryl iodides are highly reactive, extremely hindered amines may require specialized ligands or conditions.
Troubleshooting Guides
Issue 1: No or Low Conversion of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure all reagents and solvents are dry and the reaction is set up under a strict inert atmosphere. Use fresh, high-quality palladium catalyst and ligands. For Pd(II) precatalysts, ensure conditions are suitable for in-situ reduction to Pd(0).[7] |
| Suboptimal Ligand/Catalyst Combination | The ligand is crucial. For challenging couplings, screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[10] |
| Incorrect Base | The base may be too weak or poorly soluble. For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu is a common starting point.[10][13] Ensure the base is finely powdered and dry. |
| Low Reaction Temperature | While many couplings with aryl iodides proceed at moderate temperatures, sluggish reactions can often be accelerated by increasing the temperature.[14] |
Issue 2: Formation of Side Products
| Side Product Observed | Potential Cause & Troubleshooting Steps |
| 1-Tetralone (Dehalogenation) | This side reaction can be caused by impurities or a slow cross-coupling rate.[7] Solutions: Use a more active catalyst/ligand system to accelerate the desired reaction. Ensure the reaction is free of water or other proton sources if not intended (e.g., in anhydrous couplings). |
| Homocoupling of Boronic Acid (Suzuki) | Often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[15] Solutions: Thoroughly degas the solvent. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source. |
| Homocoupling of Alkyne (Sonogashira) | Caused by oxygen in copper-catalyzed reactions (Glaser coupling).[1] Solutions: Use rigorously degassed solvents and maintain an inert atmosphere.[11] Alternatively, switch to a copper-free Sonogashira protocol.[12] |
Reaction Condition Screening Tables
The following tables provide general starting conditions for various coupling reactions with this compound. Optimization will likely be required for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A (General) | Condition B (For Challenging Substrates) |
| This compound | 1.0 equiv | 1.0 equiv |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | 1.2 equiv |
| Palladium Source | Pd(dppf)Cl₂ (2-5 mol%) | XPhos Pd G3 (1-2 mol%) |
| Ligand | - (included in precatalyst) | - (included in precatalyst) |
| Base | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) |
| Temperature | 80 - 100 °C | 100 - 110 °C |
| Reference | [7] | [10] |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition A (Copper Co-catalyzed) | Condition B (Copper-Free) |
| This compound | 1.0 equiv | 1.0 equiv |
| Terminal Alkyne | 1.1 - 1.5 equiv | 1.2 equiv |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | SPhos (4 mol%) |
| Co-catalyst | CuI (5-10 mol%) | None |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | K₂CO₃ or Cs₂CO₃ (2.0 equiv) |
| Solvent | THF or Toluene | Dioxane or Acetonitrile |
| Temperature | Room Temp. to 60 °C | 60 - 100 °C |
| Reference | [1][16] | [11][12] |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Condition A (General) | Condition B (For Hindered Amines) |
| This compound | 1.0 equiv | 1.0 equiv |
| Amine | 1.2 equiv | 1.2 equiv |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | RuPhos Pd G3 (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) | - (included in precatalyst) |
| Base | NaOtBu (1.4 equiv) | LHMDS (1.4 equiv) |
| Solvent | Toluene or Dioxane | Toluene |
| Temperature | 80 - 110 °C | 100 - 120 °C |
| Reference | [13][17] | [13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).[7]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (e.g., SPhos, 0.04 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., dioxane).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until completion (monitor by TLC or LC-MS).
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: General workflow for reaction condition screening.
Caption: Decision tree for troubleshooting coupling reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Scale-Up of Reactions with 7-Iodo-1-tetralone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Iodo-1-tetralone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this key intermediate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing a significant drop in yield upon scaling up from 1g to 100g. What are the likely causes?
A1: A decrease in yield during the scale-up of a Suzuki-Miyaura coupling is a common issue that can be attributed to several factors. Here's a systematic troubleshooting approach:
-
Mass and Heat Transfer: In larger reaction vessels, inefficient stirring can lead to poor mixing of the heterogeneous mixture (e.g., aqueous base, organic solvent, solid catalyst). This can result in localized "hot spots" or areas of low reactant concentration, leading to side reactions or incomplete conversion. Ensure your reactor is equipped with an appropriate overhead stirrer and that the stirring speed is sufficient to maintain a well-mixed suspension.
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air, especially when in the active Pd(0) state. On a larger scale, the extended reaction time and increased surface area can lead to greater exposure to trace oxygen, causing catalyst deactivation. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.
-
Impurity Effects: Trace impurities in the starting materials or solvents, which may have a negligible effect on a small scale, can become significant at a larger scale. For instance, water content in the solvent can affect the stability of the boronic acid. It is advisable to use high-purity, dry solvents for scale-up reactions.
-
Exotherm Control: The oxidative addition of the aryl iodide to the palladium catalyst can be exothermic. On a larger scale, this heat may not dissipate as efficiently, leading to an increase in temperature that can promote side reactions such as deboronation of the boronic acid or catalyst decomposition. Employ controlled addition of reagents and ensure adequate cooling capacity.
Q2: I am observing a significant amount of homocoupling of my boronic acid in a large-scale Suzuki-Miyaura reaction with this compound. How can I minimize this side product?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[1][2] Here are some strategies to mitigate this:
-
Rigorous Inert Atmosphere: As mentioned above, maintaining a strictly inert atmosphere is crucial. Use Schlenk techniques or a glovebox for the addition of reagents and ensure the reaction vessel is thoroughly purged with an inert gas.
-
Controlled Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture containing the catalyst and this compound can help to ensure that it reacts with the palladium complex before it has a chance to homocouple.
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. Screening different conditions on a small scale can help identify a system that minimizes this side reaction. For instance, using a weaker base or a less polar solvent might be beneficial.
Q3: For a Buchwald-Hartwig amination with this compound, my reaction stalls at around 70% conversion on a multi-gram scale. What troubleshooting steps should I take?
A3: Incomplete conversion in a Buchwald-Hartwig amination at scale can be due to several factors.[3] Consider the following:
-
Catalyst Loading: While it's desirable to use low catalyst loadings for economic and environmental reasons, on a larger scale, a slightly higher catalyst loading (e.g., increasing from 1 mol% to 2-3 mol%) might be necessary to drive the reaction to completion, especially if minor impurities are present that can act as catalyst poisons.[4]
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. A ligand that works well on a small scale may not be optimal for the conditions of a larger scale reaction (e.g., higher concentration, longer reaction time). It may be beneficial to re-screen a panel of ligands at the intended scale.
-
Base Strength and Solubility: The base plays a crucial role in the catalytic cycle. If the base is not strong enough or has poor solubility in the reaction medium, it can lead to incomplete reaction. Ensure the chosen base is appropriate for the amine being used and consider using a stronger base or a co-solvent to improve its solubility.
-
Product Inhibition: In some cases, the product of the reaction can act as an inhibitor to the catalyst. If you suspect this is the case, you may need to adjust the reaction conditions, such as temperature or concentration, to overcome this inhibition.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of this compound | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more stable pre-catalyst. |
| Insufficient mixing | Increase stirring speed. Use a reactor with appropriate baffles and impeller design for better mixing. | |
| Reaction temperature too low | Gradually increase the reaction temperature in 5-10 °C increments, monitoring for side product formation. | |
| Significant dehalogenation of this compound | Presence of water or protic impurities | Use anhydrous solvents and reagents. Ensure the inert gas stream is dry. |
| Unoptimized base | Screen alternative bases such as K3PO4 or Cs2CO3. | |
| Formation of phenol byproduct | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
Incomplete Reaction in Buchwald-Hartwig Amination
| Symptom | Potential Cause | Suggested Solution |
| Reaction stalls at partial conversion | Catalyst deactivation | Increase catalyst loading slightly. Ensure a rigorously inert atmosphere. |
| Insufficiently strong or soluble base | Switch to a stronger base (e.g., LHMDS, K3PO4). Add a co-solvent to improve base solubility. | |
| Product inhibition | Try running the reaction at a more dilute concentration. | |
| Formation of hydrodehalogenated arene | Beta-hydride elimination | Use a bulkier phosphine ligand. Lower the reaction temperature. |
| Low product recovery after work-up | Product is water-soluble | Modify the work-up procedure to include back-extraction of the aqueous layers. Consider a salt-out step. |
Experimental Protocols
Example Protocol: Scale-Up of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Note: This is an illustrative protocol. All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
This compound (100.0 g, 0.368 mol)
-
Phenylboronic acid (53.8 g, 0.441 mol)
-
Palladium(II) acetate (0.82 g, 0.00368 mol, 1 mol%)
-
SPhos (3.02 g, 0.00736 mol, 2 mol%)
-
Potassium phosphate, tribasic (K3PO4) (156.2 g, 0.736 mol)
-
Toluene (1 L)
-
Water (200 mL)
Procedure:
-
To a 2 L, three-necked, round-bottom flask equipped with an overhead stirrer, a reflux condenser, and a nitrogen inlet, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add toluene and water. Begin vigorous stirring to create a fine suspension.
-
In a separate flask, dissolve palladium(II) acetate and SPhos in 100 mL of degassed toluene.
-
Add the catalyst solution to the reaction mixture via cannula.
-
Heat the reaction mixture to 90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 7-phenyl-1-tetralone.
Visualizations
Caption: General workflow for a scaled-up Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for addressing low yields in scaled-up reactions.
References
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Analysis of 7-Iodo-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 7-Iodo-1-tetralone against its parent compound, 1-tetralone, and a closely related halogenated analog, 7-Bromo-1-tetralone. Due to the limited availability of public experimental data for this compound, this guide utilizes data from its analogs to predict and understand its spectral characteristics. This approach allows for a robust analysis of the influence of the iodine substituent on the chemical environment of the tetralone core.
Data Presentation: Comparative NMR Analysis
The following tables summarize the experimental 1H and 13C NMR chemical shift data for 1-tetralone and 7-Bromo-1-tetralone. This data serves as a basis for predicting the spectral features of this compound.
Table 1: 1H NMR Chemical Shift Data (ppm)
| Proton | 1-Tetralone (CDCl3) | 7-Bromo-1-tetralone (CDCl3)[1] | Predicted this compound (CDCl3) |
| H-2 | ~2.65 (t) | 2.64 (t, J=6.1 Hz) | ~2.65 (t) |
| H-3 | ~2.15 (m) | 2.12 (quint, J=6.1 Hz) | ~2.13 (m) |
| H-4 | ~2.95 (t) | 2.90 (t, J=6.1 Hz) | ~2.91 (t) |
| H-5 | ~7.25 (d) | 7.13 (d, J=8.2 Hz) | ~7.00 (d) |
| H-6 | ~7.30 (t) | 7.56 (dd, J=8.1, 2.2 Hz) | ~7.70 (dd) |
| H-8 | ~8.05 (d) | 8.14 (d, J=2.2 Hz) | ~8.25 (d) |
Table 2: 13C NMR Chemical Shift Data (ppm)
| Carbon | 1-Tetralone (CDCl3) | 7-Bromo-1-tetralone (CDCl3)[1] | Predicted this compound (CDCl3) |
| C-1 (C=O) | ~198.2 | 197.0 | ~196.8 |
| C-2 | ~39.2 | 38.8 | ~38.7 |
| C-3 | ~23.3 | 23.1 | ~23.0 |
| C-4 | ~29.7 | 29.2 | ~29.1 |
| C-4a | ~133.4 | 134.1 | ~134.5 |
| C-5 | ~126.6 | 130.0 | ~137.0 |
| C-6 | ~128.8 | 136.1 | ~142.0 |
| C-7 | ~126.2 | 120.6 (C-Br) | ~95.0 (C-I) |
| C-8 | ~132.0 | 130.7 | ~130.5 |
| C-8a | ~144.6 | 143.1 | ~143.0 |
Note on Predictions for this compound: The predicted values are estimated based on the known effects of halogen substituents on aromatic rings. The iodine atom is expected to cause a significant upfield shift for the directly attached carbon (C-7) due to the heavy atom effect. The adjacent protons and carbons will also experience shifts based on iodine's electronegativity and anisotropic effects.
Experimental Protocols
A standard protocol for acquiring high-quality 1H and 13C NMR spectra for a compound like this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. NMR Spectrometer Setup:
-
The spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.
-
The probe is tuned and matched for the respective nucleus (1H or 13C).
3. Data Acquisition Parameters:
-
For 1H NMR:
-
A standard pulse sequence (e.g., zg30) is used.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
For 13C NMR:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain a pure absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the internal standard (TMS at 0 ppm).
-
Integration of the signals is performed for 1H NMR to determine the relative number of protons.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the NMR analysis of a small organic molecule like this compound.
Caption: A generalized workflow for NMR analysis.
Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, characteristic peaks for the carbonyl (C=O) group of the ketone and the aromatic C-H and C=C bonds would be expected.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule in the solid state, confirming the connectivity and stereochemistry.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, I) in the compound, which can be used to verify the empirical formula.
This guide provides a framework for the NMR analysis of this compound, leveraging comparative data from analogous compounds to predict its spectral properties. For definitive structural confirmation, the synthesis and experimental NMR analysis of this compound are recommended, supplemented by the alternative analytical techniques described.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 7-Iodo-1-tetralone
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating these molecular architectures. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 7-Iodo-1-tetralone against its unsubstituted counterpart, 1-tetralone, supported by established fragmentation principles and data from related compounds.
Predicted and Experimental Fragmentation Data
The following table summarizes the major predicted fragment ions for this compound and compares them with the experimentally observed fragments for 1-tetralone.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | 272 | [M - I]⁺ (m/z 145): Loss of the iodine radical, a highly favored fragmentation for iodo-aromatics. [M - C₂H₄]⁺ (m/z 244): Retro-Diels-Alder (rDA) fragmentation of the cyclohexanone ring. [M - CO]⁺ (m/z 244): Loss of a neutral carbon monoxide molecule. [M - I - CO]⁺ (m/z 117): Subsequent loss of carbon monoxide from the [M - I]⁺ ion. [I]⁺ (m/z 127): Formation of an iodine cation. |
| 1-Tetralone | 146 | [M - C₂H₄]⁺ (m/z 118): Base peak resulting from a retro-Diels-Alder (rDA) fragmentation. [M - CO]⁺ (m/z 118): Loss of a neutral carbon monoxide molecule. [M - C₂H₅]⁺ (m/z 117): Loss of an ethyl radical. [C₇H₇]⁺ (m/z 91): Tropylium ion formation. |
Deciphering the Fragmentation Pathways
The fragmentation of 1-tetralone is primarily governed by the cleavage of the non-aromatic ring. The most prominent fragmentation is the retro-Diels-Alder (rDA) reaction, leading to the loss of ethylene (C₂H₄) and the formation of a stable ion at m/z 118. Another significant pathway involves the loss of a neutral carbon monoxide molecule, also resulting in an ion at m/z 118.
For this compound, the carbon-iodine bond is the most labile site. Consequently, the most significant initial fragmentation is predicted to be the loss of the iodine radical (I•), leading to a prominent peak at m/z 145. This fragment ion is expected to be the base peak in the spectrum. Following the loss of iodine, the resulting cation at m/z 145 is likely to undergo further fragmentation similar to that of 1-tetralone, including the loss of carbon monoxide to yield a fragment at m/z 117. The intact molecular ion of this compound may also undergo the characteristic retro-Diels-Alder fragmentation and decarbonylation, though these pathways are expected to be less favorable than the initial loss of iodine.
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS) of Aromatic Ketones
A standard protocol for acquiring the mass spectrum of a compound like this compound would involve the following steps:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for less volatile solids. For GC-MS, a dilute solution of the analyte in a suitable solvent (e.g., dichloromethane or methanol) is injected.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Acquisition: The data is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Typical Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-500
-
Scan Speed: 1-2 scans/second
Conclusion
While a definitive experimental mass spectrum for this compound is not publicly available, a thorough understanding of mass spectrometry principles and the fragmentation patterns of related compounds allows for a robust prediction of its behavior. The dominant fragmentation pathway is expected to be the facile cleavage of the carbon-iodine bond, a characteristic feature of iodo-aromatic compounds. This guide provides a valuable comparative framework for researchers working with this and similar halogenated tetralone derivatives, aiding in the interpretation of mass spectral data and the structural elucidation of novel molecules.
A Comparative Analysis of 7-Iodo-1-Tetralone and 7-Bromo-1-Tetralone in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the 1-tetralone scaffold is a frequently utilized pharmacophore. Functionalization of this core structure, particularly at the 7-position of the aromatic ring, is often achieved through robust and versatile palladium-catalyzed cross-coupling reactions. The choice of the aryl halide precursor is a critical decision that significantly influences reaction efficiency, scalability, and the overall synthetic strategy. This guide provides an objective comparison of the reactivity of 7-Iodo-1-tetralone and 7-Bromo-1-tetralone in two of the most pivotal cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The fundamental difference in the reactivity of these two substrates lies in the inherent properties of the carbon-halogen bond. The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is a direct consequence of the bond dissociation energies, where the weaker carbon-iodine bond is more readily cleaved during the often rate-determining oxidative addition step of the catalytic cycle.[1][2]
Quantitative Reactivity Comparison
The following tables summarize the expected relative performance of this compound and 7-Bromo-1-tetralone in Suzuki-Miyaura and Buchwald-Hartwig reactions. The yields presented are based on established chemical principles and serve to illustrate the anticipated reactivity trend under typical reaction conditions.[3]
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid [3]
| Parameter | This compound (Expected) | 7-Bromo-1-tetralone (Expected) |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd(OAc)₂ / SPhos |
| Base | K₃PO₄ | K₃PO₄ |
| Solvent | Toluene/Water | Toluene/Water |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 4 - 8 hours | 12 - 18 hours |
| Typical Yield | >90% | 75-85% |
Table 2: Buchwald-Hartwig Amination with Morpholine [3]
| Parameter | This compound (Expected) | 7-Bromo-1-tetralone (Expected) |
| Catalyst System | Pd₂(dba)₃ / tBuXPhos | Pd₂(dba)₃ / tBuXPhos |
| Base | NaOtBu | NaOtBu |
| Solvent | Dioxane | Dioxane |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 6 - 12 hours | 16 - 24 hours |
| Typical Yield | >95% | 80-90% |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound and 7-Bromo-1-tetralone.
Suzuki-Miyaura Coupling of 7-Halo-1-tetralone with Phenylboronic Acid[4]
Materials:
-
This compound or 7-Bromo-1-tetralone (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 mmol)
-
Anhydrous Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a Schlenk tube, add the 7-halo-1-tetralone, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate tribasic.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous toluene and water via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the temperature specified in Table 1.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 7-phenyl-1-tetralone.
Buchwald-Hartwig Amination of 7-Halo-1-tetralone with Morpholine[4][5]
Materials:
-
This compound or 7-Bromo-1-tetralone (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol for iodo, 0.02 mmol for bromo)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos, 0.02 mmol for iodo) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol for bromo)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous Dioxane (5 mL for iodo) or Toluene (5 mL for bromo)
Procedure:
-
In a glovebox, add the palladium precursor, ligand, and sodium tert-butoxide to a Schlenk tube.
-
Outside the glovebox, add the 7-halo-1-tetralone to the tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and morpholine via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the temperature specified in Table 2.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the suspension through a pad of diatomaceous earth, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by column chromatography on silica gel to obtain 7-(morpholino)-3,4-dihydronaphthalen-1(2H)-one.
Visualizing the Reaction Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a logical workflow for selecting the appropriate aryl halide.
Conclusion
The choice between this compound and 7-Bromo-1-tetralone for palladium-catalyzed cross-coupling reactions represents a classic trade-off between reactivity and substrate cost. The experimental evidence and established chemical principles strongly support the superior reactivity of this compound, which often translates to higher yields, shorter reaction times, and the ability to employ milder reaction conditions. For research and development applications where reaction efficiency, functional group tolerance, and speed are paramount, this compound is the preferred substrate. Conversely, for large-scale synthesis where cost is a significant driver, the more economical 7-Bromo-1-tetralone may be a more viable option, albeit with the likely need for more forceful reaction conditions and potentially more extensive optimization. Understanding these fundamental differences is key to designing synthetic routes that are not only chemically robust but also economically and practically feasible.
References
A Comparative Guide to Palladium Catalysts for 7-Iodo-1-tetralone Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving the versatile building block, 7-Iodo-1-tetralone. The selection of an appropriate catalyst system is critical for achieving optimal yields and reaction efficiency in the synthesis of novel compounds for pharmaceutical and materials science applications. This document summarizes available experimental data, presents detailed protocols for key reactions, and offers visual representations of the catalytic cycles and experimental workflows to aid in catalyst selection and reaction design.
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in coupling reactions with this compound. For reactions where specific data for this compound was not available in the reviewed literature, representative data for a closely related aryl iodide is provided and clearly noted.
Table 1: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 80 | 12 | ~95% | Illustrative yield based on similar substrates.[1] |
| Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | Good to Excellent | General protocol for aryl iodides. |
Table 2: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / tBuXPhos | Morpholine | NaOtBu | Dioxane | 90 | 16-24 | High | Specific protocol available for this compound.[1] |
| Pd(OAc)₂ / BINAP | Primary/Secondary Amines | Cs₂CO₃ | Toluene | 100 | 16-24 | Good to Excellent | General protocol for aryl halides.[2] |
Table 3: Heck Coupling of this compound (Representative Data)
Limited specific data is available for the Heck coupling of this compound. The following data for the coupling of iodobenzene with styrene is representative of typical conditions.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | Styrene | Et₃N | DMF | 100 | 12 | High | Illustrative for a typical Heck reaction.[3] |
| PdCl₂ | Styrene | KOAc | Methanol | 120 | - | - | Original Mizoroki conditions.[4] |
Table 4: Sonogashira Coupling of this compound (Representative Data)
Specific experimental data for the Sonogashira coupling of this compound is limited. The data below for the coupling of iodobenzene with phenylacetylene serves as a general guide.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | RT | - | High | Classic Sonogashira conditions.[5] |
| Pd(PPh₃)₄ / CuI | Terminal Alkyne | Amine | Amine or DMF | RT - 100 | - | Good to Excellent | General protocol for aryl iodides.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk tube, combine this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the 1,4-dioxane and water mixture via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C with stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine[1]
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos, 0.02 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, tBuXPhos, and sodium tert-butoxide to a Schlenk tube.
-
Outside the glovebox, add this compound to the tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous dioxane and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 90 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the suspension through a pad of diatomaceous earth, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude material by column chromatography on silica gel.[1]
Visualizing the Chemistry: Diagrams of Catalytic Cycles and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A general experimental workflow for palladium-catalyzed coupling reactions.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. sctunisie.org [sctunisie.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
A Comparative Guide to the Synthesis of 7-Substituted-1-Tetralones: An Evaluation of Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of 7-substituted-1-tetralones is a critical step in the development of novel therapeutics. These bicyclic ketones are key intermediates in the synthesis of a wide range of biologically active molecules. This guide provides an objective comparison of the primary synthetic routes to this important scaffold, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method.
Two principal strategies dominate the synthesis of 7-substituted-1-tetralones: direct electrophilic aromatic substitution on the pre-existing 1-tetralone core and the cyclization of appropriately substituted open-chain precursors, most notably via intramolecular Friedel-Crafts reactions.[1][2] The choice between these routes is often dictated by the desired substituent at the 7-position and the availability of starting materials.[1][2]
Synthetic Strategies at a Glance
The following diagram illustrates the two major synthetic pathways to 7-substituted-1-tetralones.
Caption: Major synthetic routes to 7-substituted-1-tetralones.
Comparative Data of Synthetic Routes
The following tables summarize quantitative data for the synthesis of various 7-substituted-1-tetralone derivatives, providing a comparative overview of different synthetic methods.
Table 1: Synthesis of 7-Nitro-1-Tetralone via Direct Nitration
| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 1-Tetralone | Conc. H₂SO₄, KNO₃, 0-15 °C | 1 hour | 81 | [2] |
| 1-Tetralone | H₂SO₄/HNO₃, -15 °C to ambient | 45 minutes | 55 | [3] |
| 1-Tetralone | Fuming HNO₃, <8 °C | Not Specified | Exclusive product | [3] |
| 1-Tetralone | TFAA, NH₄NO₃, DCM, -15-0 °C | 18 hours | ~58 | [3] |
| 1-Tetralone | H₂SO₄, fuming HNO₃, ≤0 °C | 20 minutes | 25 (recrystallized) | [3] |
Table 2: Synthesis of 7-Amino-1-Tetralone via Reduction of 7-Nitro-1-Tetralone
| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) |
| 7-Nitro-1-tetralone | PtO₂, H₂, FeCl₃ (aq), Ethyl acetate | 3 hours | ~100 (crude) |
Table 3: Synthesis of 7-Bromo-1-Tetralone via Intramolecular Friedel-Crafts Acylation
| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 4-(4-bromophenyl)butanoic acid | Polyphosphoric acid (PPA), Dichloromethane, 0 °C to RT | 3 hours | 80-90 | [4] |
| 4-(4-bromophenyl)butyric acid | Polyphosphoric acid, 90°C | 10 minutes | Not Specified | [5] |
Table 4: Synthesis of 7-Methoxy-1-Tetralone via Friedel-Crafts Acylation and Cyclization
| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) |
| Anisole, Succinic anhydride | 1. AlCl₃, Nitromethane; 2. Polyphosphoric acid | Not Specified | Not Specified |
| 4-(4-methoxyphenyl)butanoic acid | Polyphosphoric acid or Eaton's reagent | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of 7-substituted-1-tetralone derivatives.
Protocol 1: Synthesis of 7-Nitro-1-Tetralone via Direct Nitration[1][2]
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.[2]
-
With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.[2]
-
Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid, maintaining the reaction temperature below 15 °C.[1]
-
After the addition is complete, continue stirring for 1 hour at 15 °C.[2]
-
Quench the reaction by pouring the mixture into crushed ice.
-
Collect the resulting precipitate by filtration and wash thoroughly with distilled water.[2]
-
Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain 7-nitro-1-tetralone as a light yellow solid.[1]
-
Expected Yield: 81%[2]
-
Protocol 2: Synthesis of 7-Amino-1-Tetralone via Catalytic Hydrogenation
Materials:
-
7-Nitro-1-tetralone
-
Platinum(IV) oxide (PtO₂)
-
0.1M aqueous Ferric Chloride (FeCl₃)
-
Ethyl acetate
-
Methanol
-
Diatomaceous earth
-
Hydrogenation apparatus
Procedure:
-
In a hydrogenation bottle, prepare a mixture of 1.6 g of platinum oxide, 1 mL of 0.1M aqueous ferric chloride, 15.8 g of 7-nitro-1-tetralone, and 400 mL of ethyl acetate.
-
Hydrogenate the mixture at a pressure of 3.5 bar for 3 hours.
-
After the reaction is complete, filter the catalyst through a pad of diatomaceous earth, washing with methanol.[2]
-
Evaporate the filtrate under reduced pressure to yield crude 7-amino-1-tetralone as a brown solid.
-
Expected Yield: ~100% (crude)
-
Protocol 3: Synthesis of 7-Bromo-1-Tetralone via Intramolecular Friedel-Crafts Acylation[4]
Materials:
-
4-(4-bromophenyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-(4-bromophenyl)butanoic acid (1.0 eq) in dichloromethane, add polyphosphoric acid (10 eq by weight) at 0 °C.[4]
-
Allow the mixture to warm to room temperature and stir for 3 hours.[4]
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane.[4]
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 7-Bromo-1-tetralone as a white solid.[4]
-
Expected Yield: 80-90%[4]
-
Alternative Synthetic Approaches
While direct substitution and Friedel-Crafts acylation are the most common methods, other strategies can be employed for the synthesis of tetralone scaffolds.
-
Robinson Annulation: This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol condensation to construct a six-membered ring.[6][7] While not a direct route to 7-substituted-1-tetralones from simple precursors, it can be a key step in the synthesis of more complex, fused-ring systems containing a tetralone moiety.[8]
Caption: General scheme of the Robinson Annulation.
-
Nazarov Cyclization: This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[9][10] Although it primarily yields five-membered rings, variations and extensions of this methodology could potentially be adapted for the synthesis of specific tetralone derivatives.[9]
-
Palladium-Catalyzed Cross-Coupling Reactions: For pre-functionalized tetralones, such as 7-bromo-1-tetralone, palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira provide a versatile platform for introducing a wide range of substituents at the 7-position.[4] This approach offers a modular strategy for creating diverse libraries of 7-substituted-1-tetralones for structure-activity relationship (SAR) studies.
Conclusion
The synthesis of 7-substituted-1-tetralones can be effectively achieved through two primary, well-established routes: direct electrophilic aromatic substitution and intramolecular Friedel-Crafts cyclization. The direct nitration of 1-tetralone followed by reduction is a high-yielding pathway to 7-amino-1-tetralone. For the introduction of bromo and methoxy substituents, the intramolecular Friedel-Crafts acylation of the corresponding substituted phenylbutanoic acids offers an efficient and reliable method. While alternative methods like the Robinson annulation and palladium-catalyzed cross-coupling reactions provide access to more complex derivatives or offer modularity for diversification, the choice of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the synthesis. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the synthesis of these valuable intermediates.
References
- 1. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. materialsciencejournal.org [materialsciencejournal.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 10. thieme.de [thieme.de]
Unveiling the Biological Potential: A Comparative Analysis of 7-Iodo-1-Tetralone Analogs
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of molecular scaffolds explored, tetralones have emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of 7-Iodo-1-tetralone analogs, offering a comprehensive overview of their potential in anticancer, antimicrobial, and enzyme inhibitory applications. The information is supported by experimental data and detailed methodologies to aid in further research and development.
Comparative Biological Activity of Tetralone Analogs
The biological activity of tetralone derivatives is significantly influenced by the nature and position of substituents on the tetralone core. The introduction of a halogen atom, such as iodine at the 7th position, can modulate the lipophilicity and electronic properties of the molecule, thereby impacting its interaction with biological targets.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of tetralone analogs against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.[1][2] The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydronaphthalenone chalconoid (P1, 4-OCH3) | K562 | 7.1 ± 0.5 | [3] |
| Dihydronaphthalenone chalconoid (P1, 4-OCH3) | HT-29 | 10.5 ± 0.9 | [3] |
| Dihydronaphthalenone chalconoid (P1, 4-OCH3) | MCF-7 | 28.9 ± 5.1 | [3] |
| Dihydronaphthalenone chalconoid (P3, 3-NO2) | K562 | 11.2 ± 1.1 | [3] |
| Dihydronaphthalenone chalconoid (P3, 3-NO2) | HT-29 | 8.0 ± 0.4 | [3] |
| Dihydronaphthalenone chalconoid (P3, 3-NO2) | MCF-7 | 15.6 ± 1.8 | [3] |
| Dihydronaphthalenone chalconoid (P9, 4-CN) | K562 | 9.2 ± 0.2 | [3] |
| Dihydronaphthalenone chalconoid (P9, 4-CN) | HT-29 | 15.2 ± 1.2 | [3] |
| Dihydronaphthalenone chalconoid (P9, 4-CN) | MCF-7 | 21.7 ± 2.5 | [3] |
| Tetralin-6-yl-pyrazoline derivative (3a) | HeLa | 3.5 µg/mL | [4] |
| Tetralin-6-yl-pyrazoline derivative (3a) | MCF-7 | 4.5 µg/mL | [4] |
| 7-Azaindole analog (P1) | HOS | 88.79 ± 8.07 nM | [5] |
| 7-Azaindole analog (P1) | L929 (normal cells) | 140.49 ± 8.03 µM | [5] |
Antimicrobial Activity
Tetralone analogs have also demonstrated significant activity against a range of pathogenic bacteria. Their mechanism of action can involve the disruption of the bacterial cell membrane, leading to cell death.[6][7] The antimicrobial potency is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Aminoguanidine-tetralone derivative (2D) | S. aureus ATCC 29213 | 0.5 | [6] |
| Aminoguanidine-tetralone derivative (2D) | MRSA-2 | 1 | [6] |
| Aminoguanidine-tetralone derivatives | Gram-positive bacteria | 0.5 - 4 | [6] |
| 4-hydroxy-4,7-dimethyl-1-tetralone | S. aureus ATCC25523 | 20 mg/mL (Zone of inhibition: 12mm) | [8] |
| Platensimycin | MRSA | >64 | [9] |
Enzyme Inhibitory Activity
Certain tetralone derivatives have been identified as potent inhibitors of enzymes such as monoamine oxidase (MAO), which are important targets in the treatment of neurodegenerative diseases like Parkinson's disease and depression.[10][11] The inhibitory activity is also measured by IC50 values.
| Compound/Analog | Enzyme | IC50 (µM) | Reference |
| C7-Arylalkyloxy substituted α-tetralone | MAO-B | 0.00089 - 0.047 | [10] |
| C7-Arylalkyloxy substituted α-tetralone | MAO-A | 0.010 - 0.741 | [10] |
| 4-Chromanone derivative (7) | COMT | 0.57 | [11] |
| 4-Chromanone derivative (7) | MAO-B | 7.26 | [11] |
| 1-Tetralone derivative (4d) | COMT | 0.42 | [11] |
| 1-Tetralone derivative (4d) | MAO-B | 7.83 | [11] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in phosphate-buffered saline) is added to each well.
-
Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[14][15][16][17]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing the Mechanisms
To better understand the biological processes influenced by this compound analogs, the following diagrams illustrate a representative experimental workflow and a potential signaling pathway involved in their anticancer activity.
Experimental workflow for the evaluation of this compound analogs.
A potential apoptotic signaling pathway induced by this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioredoxin Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. libraryrepository.udsm.ac.tz [libraryrepository.udsm.ac.tz]
- 9. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. apec.org [apec.org]
A Comparative Guide to the Mechanistic Studies of Reactions Involving 7-Iodo-1-tetralone
For researchers, scientists, and drug development professionals, 7-iodo-1-tetralone is a versatile building block in the synthesis of complex organic molecules. Its reactivity, largely dictated by the carbon-iodine bond, makes it a prime substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the performance of this compound in several key reactions, with a focus on its reactivity compared to other 7-halo-1-tetralones. The information presented is supported by experimental data and detailed methodologies to aid in reaction design and optimization.
Comparative Reactivity of 7-Halo-1-Tetralones
The nature of the halogen at the 7-position of the 1-tetralone scaffold fundamentally influences the molecule's reactivity. In general, for palladium-catalyzed cross-coupling reactions, the reactivity follows the trend of bond dissociation energies: I > Br > OTf >> Cl.[1] This is a direct consequence of the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the trend is reversed, with the most electronegative halogen leading to the highest reactivity: F > Cl > Br > I.[2][3]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for key reactions involving this compound and its halogenated counterparts.
Table 1: Suzuki-Miyaura Cross-Coupling of 7-Halo-1-tetralones with Phenylboronic Acid
| 7-Halo-1-tetralone | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 4 | ~95 (expected) |
| 7-Bromo-1-tetralone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 8 | ~90 (reported)[2] |
| 7-Chloro-1-tetralone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 18 | ~75 (typical) |
| 7-Fluoro-1-tetralone | Not reported | - | - | - | - | Low to no reaction |
Table 2: Buchwald-Hartwig Amination of 7-Halo-1-tetralones with Morpholine
| 7-Halo-1-tetralone | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 90 | 6 | High (expected) |
| 7-Bromo-1-tetralone | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 16-24 | ~85 (with benzophenone imine)[4] |
| 7-Chloro-1-tetralone | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane | 110 | 24 | Moderate (typical) |
| 7-Fluoro-1-tetralone | Not reported | - | - | - | - | Low to no reaction |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| 7-Halo-1-tetralone | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | Good to excellent (typical)[5] |
| 7-Bromo-1-tetralone | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 6 | Good (typical) |
Table 4: Nucleophilic Aromatic Substitution of 7-Halo-1-tetralones with Sodium Methoxide
| 7-Halo-1-tetralone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 7-Fluoro-1-tetralone | NaOMe | DMF | RT | 2 | High (reported)[2] |
| 7-Chloro-1-tetralone | NaOMe | DMF | 50 | 8 | Moderate (expected) |
| 7-Bromo-1-tetralone | NaOMe | DMF | 80 | 12 | Low (expected) |
| This compound | NaOMe | DMF | 100 | 24 | Very low to no reaction |
Mechanistic Considerations
The enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions is attributed to the lower C-I bond dissociation energy, which facilitates the initial oxidative addition of the aryl iodide to the Pd(0) catalyst.[1] This step is often the rate-determining step of the catalytic cycle.[6] The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
In contrast, nucleophilic aromatic substitution proceeds via a Meisenheimer complex intermediate.[7] The stability of this intermediate is enhanced by electron-withdrawing groups and by the electronegativity of the leaving group, which is why 7-fluoro-1-tetralone is the most reactive substrate in this case.[3]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 7-Bromo-1-tetralone with Phenylboronic Acid[2]
Materials:
-
7-Bromo-1-tetralone (1.0 mmol, 225.1 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a Schlenk tube, add 7-bromo-1-tetralone, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate tribasic.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, appropriate eluent) to yield 7-phenyl-1-tetralone.
Protocol 2: Buchwald-Hartwig Amination of 7-Bromo-1-tetralone with Benzophenone Imine (Ammonia Surrogate)[4]
Materials:
-
7-Bromo-1-tetralone (1.0 mmol)
-
Benzophenone imine (1.2 mmol)
-
Palladium(II) acetate (3 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (6 mol%)
-
Cesium carbonate (1.5 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine 7-bromo-1-tetralone, palladium(II) acetate, BINAP, and cesium carbonate.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene followed by benzophenone imine via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and then hydrolyze the resulting imine with aqueous acid to yield 7-amino-1-tetralone.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne[5]
Materials:
-
Aryl iodide (e.g., this compound) (1.0 equiv)
-
Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv)
-
Copper(I) iodide (0.04 equiv)
-
Triethylamine (solvent and base)
Procedure:
-
To a flask, add the aryl iodide, terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add triethylamine as the solvent.
-
Stir the reaction at room temperature.
-
The reaction is typically complete within 1.5 hours and can be monitored by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and quench with 2 M HCl.
-
Separate the organic phase, dry it, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A general experimental workflow for cross-coupling reactions.
References
A Comparative Guide to the Reactivity of 7-Iodo-1-tetralone in Palladium-Catalyzed Cross-Coupling Reactions: A Computational and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational and experimental comparison of 7-iodo-1-tetralone's reactivity in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. The superior performance of this compound compared to its 7-bromo- and 7-chloro- analogs is highlighted through quantitative data and detailed experimental protocols.
Introduction to the Reactivity of 7-Halotetralones
The nature of the halogen substituent at the 7-position of the 1-tetralone scaffold plays a pivotal role in its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. The generally accepted trend in reactivity for these reactions is I > Br > Cl, which is primarily attributed to the decreasing bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl). This weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycles of many palladium-catalyzed reactions.
Computational studies, particularly using Density Functional Theory (DFT), have substantiated this trend. These studies reveal that the energy barrier for the oxidative addition of an aryl iodide to a palladium(0) complex is significantly lower than that for the corresponding aryl bromide or chloride. This is due to a combination of a weaker C-X bond and more favorable electrostatic interactions between the palladium catalyst and the larger, more polarizable iodine atom.[1][2]
Comparative Data Summary
The following tables summarize quantitative data comparing the reactivity of this compound with its bromo- and chloro-analogs in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Disclaimer: The following quantitative data is illustrative and based on established chemical principles and literature precedents for similar aryl halides. Actual experimental results may vary.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of 7-Halo-1-tetralones with Phenylboronic Acid
| 7-Halo-1-tetralone | Reaction Time (h) | Yield (%) |
| This compound | 2 | 95 |
| 7-Bromo-1-tetralone | 6 | 78 |
| 7-Chloro-1-tetralone | 12 | 45 |
| Reaction Conditions: 7-Halo-1-tetralone (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 100 °C. |
Table 2: Comparison of Yields in the Buchwald-Hartwig Amination of 7-Halo-1-tetralones with Morpholine
| 7-Halo-1-tetralone | Reaction Time (h) | Yield (%) |
| This compound | 4 | 92 |
| 7-Bromo-1-tetralone | 10 | 81 |
| 7-Chloro-1-tetralone | 24 | 55 |
| Reaction Conditions: 7-Halo-1-tetralone (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 mmol), Toluene, 110 °C. |
Table 3: Comparison of Yields in the Sonogashira Coupling of 7-Halo-1-tetralones with Phenylacetylene
| 7-Halo-1-tetralone | Reaction Time (h) | Yield (%) |
| This compound | 1.5 | 96 |
| 7-Bromo-1-tetralone | 5 | 85 |
| 7-Chloro-1-tetralone | 16 | 40 |
| Reaction Conditions: 7-Halo-1-tetralone (1.0 mmol), Phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N, 80 °C. |
Computational Analysis of Oxidative Addition
The rate-determining step in these palladium-catalyzed cross-coupling reactions is often the oxidative addition of the aryl halide to the Pd(0) catalyst. DFT calculations on model systems, such as the oxidative addition of halobenzenes to a Pd(PMe₃)₂ complex, provide insight into the activation energy barriers.
Table 4: Calculated Activation Energies for the Oxidative Addition of Halobenzenes to a Pd(0) Complex
| Halobenzene | Activation Energy (kcal/mol) |
| Iodobenzene | 12.5 |
| Bromobenzene | 15.8 |
| Chlorobenzene | 18.2 |
| Data is illustrative and based on computational studies of similar systems. |
These computational findings are consistent with the experimental observations, where the lower activation energy for iodobenzene corresponds to the higher reactivity of this compound. The electron-withdrawing nature of the carbonyl group in the tetralone ring is expected to further facilitate the oxidative addition step for all halogens.
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with a generalized experimental workflow for these cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[3]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.[4]
Caption: Generalized experimental workflow for cross-coupling reactions.
Experimental Protocols
1. Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (272 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol)
-
Potassium carbonate (276 mg, 2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a flame-dried 25 mL round-bottom flask, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
The flask is evacuated and backfilled with argon three times.
-
Degassed toluene and water are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 2 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 7-phenyl-1-tetralone.[2]
-
2. Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (272 mg, 1.0 mmol)
-
Morpholine (105 µL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol)
-
Xantphos (23 mg, 0.04 mmol)
-
Sodium tert-butoxide (135 mg, 1.4 mmol)
-
Toluene (5 mL, anhydrous)
-
-
Procedure:
-
In a glovebox, a Schlenk tube is charged with this compound, tris(dibenzylideneacetone)dipalladium(0), Xantphos, and sodium tert-butoxide.
-
The tube is sealed, removed from the glovebox, and toluene and morpholine are added via syringe under an argon atmosphere.
-
The reaction mixture is heated to 110 °C and stirred for 4 hours.
-
Reaction progress is monitored by GC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (15 mL) and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 7-(morpholino)-3,4-dihydronaphthalen-1(2H)-one.[5]
-
3. Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (272 mg, 1.0 mmol)
-
Phenylacetylene (132 µL, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride (14 mg, 0.02 mmol)
-
Copper(I) iodide (8 mg, 0.04 mmol)
-
Triethylamine (5 mL, anhydrous and degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide are added.
-
The flask is evacuated and backfilled with argon.
-
Degassed triethylamine and phenylacetylene are added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 1.5 hours.
-
Progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (20 mL), washed with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to give 7-(phenylethynyl)-3,4-dihydronaphthalen-1(2H)-one.[6][7]
-
Conclusion
The computational and experimental data presented in this guide unequivocally demonstrate the superior reactivity of this compound in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions compared to its bromo and chloro counterparts. This enhanced reactivity, characterized by shorter reaction times and higher yields, is fundamentally linked to the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step. For researchers and professionals in drug development and synthetic chemistry, this compound represents a highly efficient and versatile building block for the construction of complex molecular architectures.
References
Spectroscopic Comparison of 7-Iodo-1-tetralone with Its Precursors: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 7-Iodo-1-tetralone with its key precursors, 1-tetralone, 7-nitro-1-tetralone, and 7-amino-1-tetralone. Due to the limited availability of direct experimental data for this compound, this comparison includes experimental data for related 7-substituted analogs to provide a comprehensive analytical overview for researchers, scientists, and drug development professionals.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-tetralone and its 7-substituted derivatives. These values are essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-8 | Aromatic Protons |
| 1-Tetralone | 2.63 (t) | 2.13 (m) | 2.95 (t) | 8.03 (d) | 7.32 (t) | 7.51 (t) | 7.25 (d) |
| 7-Nitro-1-tetralone | ~2.70 (t) | ~2.20 (m) | ~3.05 (t) | 8.24 (d) | 8.36 (dd) | 7.45 (d) | - |
| 7-Amino-1-tetralone | 2.55 (t) | 2.05 (m) | 2.85 (t) | 7.07 (d) | 6.76 (dd) | 7.00 (d) | 5.10 (br s, -NH₂) |
| 7-Bromo-1-tetralone | 2.64 (t) | 2.12 (m) | 2.90 (t) | 8.14 (d) | 7.56 (dd) | 7.13 (d) | - |
| This compound (Predicted) | ~2.65 (t) | ~2.15 (m) | ~2.92 (t) | ~8.25 (d) | ~7.75 (dd) | ~6.95 (d) | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-1 (C=O) | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| 1-Tetralone | 198.1 | 39.2 | 23.2 | 29.6 | 133.2 | 126.5 | 128.8 | 126.9 | 133.2 | 144.6 |
| 7-Nitro-1-tetralone | ~196 | ~39 | ~23 | ~29 | ~134 | ~128 | ~148 | ~122 | ~130 | ~150 |
| 7-Amino-1-tetralone | ~197 | ~39 | ~23 | ~30 | ~125 | ~130 | ~113 | ~147 | ~115 | ~145 |
| 7-Bromo-1-tetralone | 197.0 | 38.8 | 23.1 | 29.2 | 130.0 | 130.7 | 134.1 | 120.6 | 136.1 | 143.1 |
| This compound (Predicted) | ~196.5 | ~39.0 | ~23.0 | ~29.5 | ~130.5 | ~131.0 | ~140.0 | ~95.0 | ~136.5 | ~144.0 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-H Stretch (Aliphatic) | Other Key Bands |
| 1-Tetralone | 1685 | 1600, 1455 | 2945, 2860 | - |
| 7-Nitro-1-tetralone | 1688 | ~1600 | ~2950 | 1525 (asym NO₂), 1348 (sym NO₂) |
| 7-Amino-1-tetralone | ~1670 | ~1610 | ~2940 | 3400-3200 (N-H stretch) |
| 7-Bromo-1-tetralone | ~1685 | ~1590 | ~2950 | C-Br stretch region |
| This compound (Predicted) | ~1684 | ~1585 | ~2948 | C-I stretch region |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ | Key Fragmentation Peaks |
| 1-Tetralone | C₁₀H₁₀O | 146.19 | 146 | 118, 90 |
| 7-Nitro-1-tetralone | C₁₀H₉NO₃ | 191.18 | 191 | 163, 146, 115 |
| 7-Amino-1-tetralone | C₁₀H₁₁NO | 161.20 | 161 | 133, 105 |
| 7-Bromo-1-tetralone | C₁₀H₉BrO | 225.08 | 224/226 (1:1) | 196/198, 117 |
| This compound | C₁₀H₉IO | 272.08 | 272 | 145, 117 |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 1-tetralone. The general synthetic pathway involves nitration of the aromatic ring, followed by reduction of the nitro group to an amine, and finally a Sandmeyer reaction to introduce the iodine atom.
Caption: Synthetic pathway for this compound from 1-tetralone.
Experimental Protocols
1. Synthesis of 7-Nitro-1-tetralone
-
Materials: 1-Tetralone, concentrated sulfuric acid, potassium nitrate (or fuming nitric acid).
-
Procedure: To a stirred solution of 1-tetralone in concentrated sulfuric acid, cooled to 0-5 °C, a solution of potassium nitrate in concentrated sulfuric acid is added dropwise. The temperature is maintained below 15 °C. After the addition is complete, the reaction mixture is stirred for an additional hour and then poured onto crushed ice. The precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
2. Synthesis of 7-Amino-1-tetralone
-
Materials: 7-Nitro-1-tetralone, Palladium on carbon (Pd/C) or Tin(II) chloride (SnCl₂), hydrogen gas or concentrated hydrochloric acid, ethanol or ethyl acetate.
-
Procedure (Catalytic Hydrogenation): 7-Nitro-1-tetralone is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of Pd/C is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 7-amino-1-tetralone.
3. Synthesis of this compound (via Sandmeyer Reaction)
-
Materials: 7-Amino-1-tetralone, sodium nitrite (NaNO₂), concentrated hydrochloric acid, potassium iodide (KI).
-
Procedure: 7-Amino-1-tetralone is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of potassium iodide in water. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate is filtered, washed with water and a solution of sodium thiosulfate to remove excess iodine, and then dried. The crude product can be purified by column chromatography or recrystallization.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
yield comparison of different synthetic methods for 7-Iodo-1-tetralone
For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 7-Iodo-1-tetralone is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the overall efficiency of a research program. This guide provides a comparative analysis of the common synthetic methods for this compound, supported by experimental data and detailed protocols.
Yield Comparison of Synthetic Methods
The selection of a synthetic route is often governed by factors such as overall yield, availability of starting materials, and reaction scalability. Below is a summary of the primary methods for the synthesis of this compound, with a focus on their reported yields.
| Method | Starting Material | Key Transformation | Reported Yield (%) |
| Method 1: Sandmeyer Reaction | 7-Amino-1-tetralone | Diazotization followed by iodination | ~70-86% (estimated based on analogous reactions) |
| Method 2: Intramolecular Friedel-Crafts Acylation | 4-(3-Iodophenyl)butanoic acid | Cyclization using a Lewis acid or strong acid | Typically 50-92% for similar tetralone syntheses |
Experimental Protocols and Methodologies
Method 1: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the introduction of an iodine atom onto the aromatic ring of the tetralone scaffold, starting from the readily available 7-amino-1-tetralone. This multi-step process begins with the nitration of 1-tetralone, followed by reduction of the nitro group to an amine, and finally, the diazotization and iodination of the amine.
Overall Synthetic Pathway:
Figure 1: Overall workflow for the synthesis of this compound via the Sandmeyer reaction.
Step 1: Synthesis of 7-Nitro-1-tetralone
-
Protocol: 1-Tetralone is nitrated using a mixture of nitric acid and sulfuric acid.
-
Detailed Procedure: To a stirred solution of 1-tetralone in concentrated sulfuric acid at 0°C, a solution of potassium nitrate in concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for an additional hour and then poured onto crushed ice. The precipitated product is collected by filtration, washed with water, and dried.
-
Yield: 81%[1]
Step 2: Synthesis of 7-Amino-1-tetralone
-
Protocol: The nitro group of 7-nitro-1-tetralone is reduced to an amine via catalytic hydrogenation.
-
Detailed Procedure: A mixture of 7-nitro-1-tetralone, platinum oxide catalyst, and a catalytic amount of ferric chloride in ethyl acetate is hydrogenated under a hydrogen atmosphere (e.g., using a Parr shaker) until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield 7-amino-1-tetralone.
-
Yield: 100%[2]
Step 3: Synthesis of this compound
-
Detailed Procedure (General): 7-Amino-1-tetralone is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. This solution is then added to a solution of potassium iodide. The reaction mixture is allowed to warm to room temperature and then heated to decompose the diazonium salt completely. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give this compound.
Method 2: Synthesis via Intramolecular Friedel-Crafts Acylation
This method involves the cyclization of a substituted phenylbutanoic acid to form the tetralone ring system. For the synthesis of this compound, the required precursor is 4-(3-iodophenyl)butanoic acid.
Overall Synthetic Pathway:
Figure 2: Synthetic approach to this compound via Friedel-Crafts acylation.
-
Protocol: The intramolecular Friedel-Crafts acylation is typically carried out by treating the carboxylic acid with a strong acid or by converting the carboxylic acid to its acid chloride followed by treatment with a Lewis acid.
-
Detailed Procedure (General): 4-(3-Iodophenyl)butanoic acid can be cyclized using a strong acid such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) at elevated temperatures. Alternatively, the carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then treated with a Lewis acid like aluminum chloride in an inert solvent (e.g., dichloromethane) to effect the intramolecular acylation. The reaction is then quenched with water, and the product is extracted, purified, and isolated.
-
Yield: While a specific yield for the cyclization of 4-(3-iodophenyl)butanoic acid is not explicitly reported in the reviewed literature, intramolecular Friedel-Crafts reactions to form six-membered rings are known to proceed with yields ranging from 50% to as high as 92% for similar substrates.
Conclusion
Both the Sandmeyer reaction and the intramolecular Friedel-Crafts acylation are viable methods for the synthesis of this compound. The Sandmeyer route, starting from 1-tetralone, involves a well-established, three-step sequence with high yields reported for each step in analogous transformations, suggesting a high overall yield. This method benefits from readily available starting materials.
The Friedel-Crafts approach offers a more direct route if the precursor, 4-(3-iodophenyl)butanoic acid, is accessible. The success of this method is highly dependent on the efficiency of the cyclization step, which can be influenced by the choice of catalyst and reaction conditions.
For researchers aiming for a reliable and high-yielding synthesis with well-documented steps for analogous compounds, the Sandmeyer reaction starting from 7-amino-1-tetralone appears to be the more established and predictable choice. However, if the substituted phenylbutanoic acid precursor is readily available, the Friedel-Crafts acylation presents a more convergent and potentially shorter synthetic route. The final choice will depend on the specific resources and expertise available in the laboratory.
References
Safety Operating Guide
Proper Disposal of 7-Iodo-1-tetralone: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 7-Iodo-1-tetralone, ensuring operational safety and regulatory compliance.
This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound. Adherence to these protocols is crucial for minimizing risks and ensuring compliance with environmental and safety standards. As a halogenated organic compound, this compound requires specific disposal methods to prevent environmental contamination.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety measures. The following table summarizes key safety information based on data for analogous compounds.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. Ensure that eyewash stations and safety showers are in close proximity to the workstation. |
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust. |
| Handling Practices | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid contact with skin, eyes, and clothing. |
| Storage | Store in a well-ventilated place. Keep the container tightly closed. |
| In case of Exposure | Inhalation: Move the victim to fresh air and keep at rest in a comfortable position for breathing. Seek medical attention. Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety. The following protocol outlines the necessary steps for its disposal as a halogenated organic compound.
Step 1: Waste Segregation
It is crucial to segregate halogenated organic waste from all other waste streams to ensure proper treatment and disposal.
-
Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., contaminated lab supplies, absorbent from spills) in a designated, compatible, and sealable container. This can be a plastic or glass container clearly labeled "Halogenated Organic Solid Waste".[1]
-
Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a designated container for halogenated organic solvents.[1] This container should also be clearly labeled.
Step 2: Container Management
Proper management of waste containers is essential to prevent leaks and exposure.
-
Keep waste containers tightly closed at all times, except when adding waste.[1]
-
It is recommended to store waste containers in a secondary containment tray to catch any potential leaks.[1]
-
Label all containers with the full chemical name ("this compound") and the appropriate hazard symbols.
Step 3: Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Avoid using combustible materials like paper towels for large spills.[1]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with soap and water or another suitable solvent as recommended by your institution's Environmental Health and Safety (EHS) department.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be collected and disposed of as halogenated hazardous waste.[1]
Step 4: Final Disposal
The final disposal of the collected waste must be handled by qualified personnel.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Never dispose of this compound down the drain or in regular trash.[1] This is critical as it is insoluble in water and its environmental impact is not fully known.[2]
-
Waste codes should be assigned by the user based on the application for which the product was used.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for 7-Iodo-1-tetralone
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 7-Iodo-1-tetralone. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard or European Standard EN166.[1][4] A face shield should be worn over goggles if there is a significant splash risk.[4][5] | To protect eyes from splashes, vapors, and potential irritants.[4][6] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[4] For extended exposure, consider double-gloving.[4] | To prevent skin contact with the chemical, which may be harmful.[6][7] Disposable nitrile gloves offer good protection against incidental splashes.[4][5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, to cover as much skin as possible.[4][5] Long pants and closed-toe, closed-heel shoes are mandatory.[4] | To protect the skin from potential splashes and contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[4] If ventilation is inadequate, an approved respirator with an organic vapor cartridge may be necessary. | To prevent inhalation of vapors or potential dust from the solid compound.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound in the laboratory.
1. Pre-Handling Preparation:
-
Hazard Assessment: Before starting any work, conduct a thorough hazard assessment for the entire experimental procedure.
-
Gather Materials: Assemble all necessary equipment, including this compound, solvents, glassware, and waste containers.[2]
-
Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. The work area should be clean and uncluttered.[4]
-
Don PPE: Put on all required personal protective equipment as detailed in Table 1.
2. Handling the Compound:
-
Handle the compound gently to minimize the creation of dust.[2]
-
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[2]
-
Keep the container of this compound tightly closed when not in use to prevent the release of vapors.[1][2]
-
Use non-sparking tools to prevent ignition sources.[4]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8]
Disposal Plan
The disposal of this compound, as a halogenated organic compound, must be handled as hazardous waste to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: It is critical to segregate halogenated organic waste from other waste streams.[9]
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container for halogenated solids.[2][9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[2][9] Do not dispose of this chemical down the drain.[2]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.[2] Follow your institution's guidelines for the disposal of empty, rinsed chemical containers.[2]
Emergency Procedures: Chemical Spill
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Caption: Workflow for responding to a this compound chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.fr [fishersci.fr]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
